Crystal Structure and Stereochemistry of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Salts: A Technical Guide to Synthesis, Resolution, and Structural Analysis
Executive Summary Vicinal amino alcohols are privileged pharmacophores in medicinal chemistry, serving as versatile scaffolds for exploring structure-activity relationships (SAR)[1]. Among these, (1R,2R)-2-amino-1-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Vicinal amino alcohols are privileged pharmacophores in medicinal chemistry, serving as versatile scaffolds for exploring structure-activity relationships (SAR)[1]. Among these, (1R,2R)-2-amino-1-methylcyclopentan-1-ol (Molecular Weight: ~115.18 g/mol ) is a critical chiral building block[2]. Its stereochemistry is defined by a cyclopentane ring bearing a tertiary alcohol at C1 and a secondary amine at C2[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond descriptive chemistry. Instead, we will examine the mechanistic causality behind its stereoselective synthesis, the thermodynamic principles of its chiral resolution via salt formation, and the supramolecular interactions that define its crystal lattice.
Mechanistic Causality: Stereoselective Synthesis
The synthesis of 2-amino-1-methylcyclopentan-1-ol relies on the regioselective and stereospecific ring-opening of 1-methyl-1,2-cyclopentene oxide[1]. The causality of the stereochemical outcome is dictated by steric hindrance and orbital trajectory.
Under basic or neutral conditions, the amine nucleophile preferentially attacks the less sterically hindered secondary carbon (C2), avoiding the tertiary C1 carbon which bears the bulky methyl group[1]. Because this reaction proceeds via an
SN2
mechanism, the nucleophile must approach from the backside of the carbon-oxygen bond[1]. This backside attack forces an inversion of configuration at C2, resulting in an anti-addition that exclusively yields the trans-amino alcohol derivative[1].
Stereospecific SN2 ring-opening mechanism of 1-methyl-1,2-cyclopentene oxide yielding the trans-product.
Continuous Flow Manufacturing
At an industrial scale, the epoxidation and subsequent epoxide-opening reactions present significant safety hazards due to high exothermicity[3]. To mitigate thermal runaway and maintain stereochemical integrity, modern pharmaceutical processes employ multistep continuous flow manufacturing[3]. Flow reactors provide superior surface-area-to-volume ratios, enabling rapid heat dissipation and precise residence time control, which is critical for scaling highly exothermic intermediate steps[4].
Diastereomeric Salt Resolution Workflow
To isolate the enantiomerically pure (1R,2R) form from the racemic trans-mixture, diastereomeric salt resolution is utilized. By reacting the racemate with a chiral resolving agent (e.g., L-tartaric acid), diastereomeric salts with distinct solubility profiles are formed.
Diastereomeric salt resolution workflow for isolating the (1R,2R)-enantiomer via crystallization.
This protocol is designed as a closed-loop, self-validating system. By analyzing both the precipitate and the mother liquor, the thermodynamic efficiency of the resolution is mathematically verified.
Step-by-Step Methodology:
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, dissolve 1.0 equivalent of racemic trans-2-amino-1-methylcyclopentan-1-ol in an ethanol/water mixture (80:20 v/v).
Resolving Agent Addition: Slowly add 1.0 equivalent of (L)-tartaric acid. Causality: The chiral acid forms a thermodynamically stable salt network preferentially with the (1R,2R) enantiomer.
Thermal Equilibration: Heat the mixture to 75°C until complete dissolution is achieved.
Controlled Cooling: Program the reactor to cool at a strict rate of 0.5°C/min down to 5°C. Causality: A slow cooling ramp prevents spontaneous nucleation of the undesired (1S,2S) diastereomer, ensuring high optical purity.
Isolation: Filter the resulting suspension. Wash the filter cake with ice-cold ethanol.
System Validation (Chiral HPLC): Analyze a 5 mg sample of the crystal cake via Chiral HPLC (e.g., Chiralpak AD-H column). Simultaneously, analyze the mother liquor.
Validation Check: If the enantiomeric excess (ee) of the cake is < 98%, or the mass balance between the cake and liquor deviates by > 5%, the salt must undergo a secondary recrystallization cycle to purge trapped impurities.
Crystallographic Analysis and Supramolecular Interactions
The definitive proof of the (1R,2R) absolute configuration is obtained via Single-Crystal X-Ray Diffraction (SCXRD). The compound's three-dimensional structure dictates its specific interactions with biological targets[2].
When crystallized as a salt (e.g., L-tartrate), the crystal lattice is stabilized by a robust, three-dimensional hydrogen-bonding network. The protonated ammonium group (
−NH3+
) acts as a multidentate hydrogen bond donor, interacting with the carboxylate oxygens of the tartrate counterion. Furthermore, the tertiary hydroxyl group at C1 acts as both a donor and acceptor, locking the cyclopentane ring into a rigid envelope conformation.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters expected for the (1R,2R)-2-amino-1-methylcyclopentan-1-ol L-tartrate salt, demonstrating the metrics used to confirm spatial orientation.
Parameter
Quantitative Value / Designation
Chemical Formula
C6H14NO+⋅C4H5O6−
Crystal System
Orthorhombic
Space Group
P212121
(Chiral, non-centrosymmetric)
Unit Cell Dimensions
a = 7.45 Å, b = 11.20 Å, c = 14.85 Å
Unit Cell Volume
~1239
A˚3
Z (Molecules/cell)
4
Primary Interactions
Strong
N−H⋯O
and
O−H⋯O
hydrogen bonds
Flack Parameter (Absolute Structure)
0.03(5) (Validates the 1R,2R configuration)
Note: A Flack parameter approaching zero with a low standard uncertainty is the gold standard for confirming the absolute (1R,2R) stereochemistry in chiral space groups.
Conclusion
The synthesis and structural characterization of (1R,2R)-2-amino-1-methylcyclopentan-1-ol salts require precise control over reaction trajectories and thermodynamic crystallization parameters. By leveraging continuous flow chemistry to manage the highly exothermic
SN2
epoxide ring-opening[1][3], and employing self-validating diastereomeric resolution protocols, researchers can reliably isolate this vital pharmacophore. Subsequent SCXRD analysis not only confirms the absolute stereochemistry but also maps the intricate hydrogen-bonding networks that define its solid-state behavior, providing a foundational blueprint for downstream drug formulation.
Engineering Precision in Oncology: The Role of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Hydrochloride in CDK 2/4/6 Inhibitor Design
Executive Summary The clinical success of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors—such as palbociclib, ribociclib, and abemaciclib—has transformed the management of hormone receptor-positive breast...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The clinical success of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors—such as palbociclib, ribociclib, and abemaciclib—has transformed the management of hormone receptor-positive breast cancer. However, acquired resistance remains a critical clinical hurdle. A primary mechanism of this resistance is the amplification of CCNE1 (the gene encoding Cyclin E1), which hyperactivates CDK2, allowing tumor cells to bypass CDK4/6 blockade and drive Retinoblastoma (Rb) protein phosphorylation[1].
To counter this, next-generation therapeutics have pivoted toward dual CDK2/4/6 inhibition. The vanguard of this class is PF-06873600 (Ebvaciclib) , an orally bioavailable pan-CDK2/4/6 inhibitor[2]. The potency and selectivity of PF-06873600 rely heavily on a highly specific chiral building block: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride . This whitepaper dissects the structural rationale, binding mechanics, and advanced manufacturing workflows (continuous flow chemistry and biocatalysis) required to integrate this complex moiety into modern kinase inhibitors.
In wild-type cellular environments, the CDK4/6-Cyclin D complex initiates the G1-to-S phase transition. When CDK4/6 is pharmacologically inhibited, tumors adapt by upregulating Cyclin E1. The resulting CDK2-Cyclin E1 complex acts as a functional substitute, phosphorylating Rb and releasing E2F transcription factors to maintain unchecked proliferation[1].
Targeting CDK2 simultaneously with CDK4/6 shuts down this escape route. However, designing a molecule that selectively inhibits CDK2, 4, and 6 while sparing the highly homologous CDK1 (which shares 65% sequence identity with CDK2 and is essential for normal cell division) requires exquisite structural precision[3]. This precision is achieved by exploiting the ribose-binding pocket of the ATP active site using the (1R,2R)-2-hydroxy-2-methylcyclopentyl moiety.
Fig 1: CDK4/6 resistance mechanism via CCNE1 amplification and the dual-inhibition bypass.
Structural Biology & Binding Mode (PDB: 7KJS)
In the architecture of PF-06873600, the primary amine of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol is incorporated as the N8 atom of the pyrido[2,3-d]pyrimidin-7(8H)-one core[4]. X-ray crystallography of PF-06873600 bound to the CDK2/Cyclin E complex (PDB: 7KJS) reveals exactly why this specific stereoisomer is non-negotiable[5]:
Hinge Region Anchoring: The pyrido-pyrimidine core forms canonical bidentate hydrogen bonds with the backbone amide and carbonyl of Leu83 in the kinase hinge region.
Ribose Pocket Occupation: The N8-linked (1R,2R)-2-hydroxy-2-methylcyclopentyl group projects deeply into the ribose-binding pocket.
Stereospecific Hydrogen Bonding: The tertiary hydroxyl group at the C1 position of the cyclopentane ring acts as a critical hydrogen bond donor/acceptor with ordered water molecules and the side chain of Asp86.
Entropic Locking: The C1 methyl group provides a rigid steric lock against the floor of the ATP pocket. If the stereochemistry were (1S,2S) or trans, the methyl group would sterically clash with the kinase hinge, completely abolishing binding affinity. This rigid conformation minimizes the entropic penalty upon binding, driving sub-nanomolar potency[3].
Table 1: Kinase Selectivity Profile of PF-06873600
Data summarizes the highly selective nanomolar potency achieved via the optimized binding mode[6].
Kinase Target
Ki Value (nM)
Functional Consequence
CDK2
0.09
Overcomes CCNE1-amplified resistance
CDK4
0.13
Halts primary G1/S transition
CDK6
0.16
Halts primary G1/S transition
CDK1
> 1.60
Spares normal mitotic progression (18-fold selectivity)
The synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol is notoriously difficult. Traditional batch synthesis routes face severe safety hazards due to the high exothermicity of epoxidizing methylcyclopentene and the subsequent epoxide-opening reactions[7]. To safely and sustainably produce this API intermediate at scale, a hybrid approach utilizing continuous flow chemistry and biocatalytic reductive amination was engineered[8].
Fig 2: Multistep continuous flow and biocatalytic workflow for chiral amine synthesis.
Protocol 1: Continuous Flow Synthesis of the Hydroxyketone Precursor
Causality: Batch epoxidation of methylcyclopentene risks thermal runaway. Continuous flow maximizes the surface-area-to-volume ratio, allowing instantaneous heat dissipation and expanding the safe operating temperature window[7].
Bromination: Pump a solution of methylcyclopentene and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) through a flow reactor at controlled residence times to form the bromohydrin intermediate.
Base-Mediated Cyclization: Introduce aqueous NaOH into the flow stream via a T-mixer to induce cyclization, yielding the racemic epoxide.
Ring Opening: Pass the epoxide stream through a heated reactor zone (maintained precisely to prevent decomposition) to yield the racemic hydroxyketone precursor.
In-line Quenching: Continuously quench the output stream into a biphasic extraction system to isolate the hydroxyketone.
Protocol 2: Biocatalytic Reductive Amination
Causality: Traditional chemical resolution of racemic amines discards 50% of the material. Biocatalysis utilizing engineered transaminases (e.g., ATA-71) or Imine Reductases (IREDs) allows for dynamic kinetic resolution or direct asymmetric synthesis, achieving >99% enantiomeric excess (ee)[2].
Enzyme Preparation: Suspend the selected transaminase (e.g., ATA-71 from c-LEcta) or IRED (e.g., IR007 from Amycolatopsis azurea) in a buffered aqueous system (pH 7.5 - 8.0)[8].
Substrate Loading: Add the racemic hydroxyketone precursor to the bioreactor.
Amine Donor Addition: Introduce the amine donor. (Note: While isopropylamine is standard, it can lead to unfavorable thermodynamic equilibria in this specific substrate. Benzylamine or methylbenzylamine (MBA) are utilized to drive the reaction forward)[8].
Incubation & Monitoring: Agitate the reactor at 30–35 °C. Monitor conversion via chiral HPLC. The enzyme selectively transaminates only the target enantiomer conformation.
Isolation: Adjust the pH to >10 to free-base the product, extract with an organic solvent (e.g., MTBE), and precipitate as the hydrochloride or tosylate salt by adding the respective acid[2].
Table 2: Biocatalytic Enzyme Screening Metrics
Representative data demonstrating the superiority of biocatalytic approaches for this moiety[2][8].
Enzyme Class
Amine Donor
Conversion (%)
Enantiomeric Excess (ee %)
Scalability
Wild-Type Transaminase
Isopropylamine
< 30% (Equilibrium stalled)
> 95%
Poor
Engineered ATA-71
Isopropylamine
Moderate
> 99%
Moderate
IRED (IR007)
Benzylamine
> 90%
> 99%
High (>100 kg scale)
Conclusion
The incorporation of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride into the framework of PF-06873600 exemplifies the pinnacle of modern rational drug design. By perfectly occupying the ribose-binding pocket of CDK2, this chiral moiety provides the entropic lock necessary to achieve sub-nanomolar potency and overcome CDK4/6 inhibitor resistance. Furthermore, the successful scale-up of this complex molecule—transitioning from hazardous batch chemistry to elegant continuous flow and biocatalytic workflows—highlights the indispensable role of process chemistry in bringing next-generation oncology therapeutics to the clinic.
References
Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development (ACS Publications). Available at:[Link]
Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development (ACS Publications). Available at:[Link]
Crystal structure of CDK2/cyclin E in complex with PF-06873600 (PDB: 7KJS). RCSB Protein Data Bank. Available at:[Link]
Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). National Institutes of Health (PMC). Available at:[Link]
Preclinical Toxicity and Safety Profile of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Derivatives: A Next-Generation CDK2/4/6 Inhibitor Perspective
Executive Summary & Chemical Rationale The chiral amino alcohol (1R,2R)-2-amino-1-methylcyclopentan-1-ol has emerged as a critical pharmacophore building block in the development of next-generation cyclin-dependent kinas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
The chiral amino alcohol (1R,2R)-2-amino-1-methylcyclopentan-1-ol has emerged as a critical pharmacophore building block in the development of next-generation cyclin-dependent kinase (CDK) inhibitors. Historically limited by synthetic bottlenecks, recent advancements in 1 have enabled the scalable production of this sterically constrained moiety[1].
When integrated as an amine coupling partner into scaffolds such as 2, the (1R,2R)-cyclopentanol derivative yields highly potent, selective CDK2/4/6 inhibitors[2]. The inclusion of CDK2 inhibition is a strategic design choice to overcome resistance in hormone receptor-positive cancers driven by CCNE1 (Cyclin E1) amplification[3]. However, expanding the kinase target profile necessitates a rigorous preclinical evaluation to ensure that the catastrophic off-target toxicities seen in first-generation pan-CDK inhibitors are avoided.
Mechanistic Basis of Preclinical Toxicity
Understanding the safety profile of these derivatives requires decoupling the on-target cytostatic effects from potential off-target cytotoxic events.
Cytostatic Neutropenia (The CDK4/6 Effect)
Neutropenia is the hallmark dose-limiting toxicity of CDK4/6 inhibition. Unlike traditional cytotoxic chemotherapy, which induces DNA damage and subsequent apoptosis of proliferating neutrophil precursors, CDK4/6 inhibitors induce a reversible G1 cell cycle arrest. Preclinical in vitro assays using human bone marrow mononuclear cells confirm that 4, allowing for rapid neutrophil recovery upon drug washout[4]. This mechanistic distinction explains why the rate of febrile neutropenia remains exceptionally low (<2%) despite high incidences of Grade 3/4 neutropenia[5].
Mitigating Apoptotic Toxicity (The CDK2 Selectivity Advantage)
Early pan-CDK inhibitors failed in the clinic due to severe gastrointestinal sloughing and myelosuppression, driven largely by off-target inhibition of CDK1 and CDK9, which are essential for fundamental cell division and transcription[6]. The specific 3D conformation of the (1R,2R)-2-amino-1-methylcyclopentan-1-ol moiety provides exquisite binding selectivity. By 7, derivatives like NUV-422 prevent the toxic mitotic arrest associated with older agents, shifting the safety profile from cytotoxic to a manageable cytostatic senescence[7].
Figure 1: Dual CDK2/4/6 inhibition pathway and its cytostatic effect on bone marrow precursors.
Preclinical Safety & Toxicity Profile
The integration of CDK2 inhibition into the CDK4/6 backbone introduces a unique toxicological signature. Preclinical IND-enabling studies (typically conducted in rodents and canines) reveal the following profile:
Hematological Toxicity: The primary dose-limiting toxicity is neutropenia. However, due to the addition of CDK2 inhibition, mild to moderate anemia and thrombocytopenia are also observed, consistent with the profiles of 8[8].
Gastrointestinal (GI) Toxicity: Low-grade nausea and diarrhea are common. This is driven by the rapid turnover of the intestinal crypt epithelium, which is highly dependent on CDK4/6 for continuous renewal.
Hepatotoxicity & QTc Prolongation: Unlike ribociclib, which exhibits significant off-target hERG channel binding leading to QTc prolongation, highly selective (1R,2R)-cyclopentanol derivatives demonstrate a wider therapeutic index in canine telemetry models, minimizing cardiac risk[6].
Quantitative Data Presentation
Toxicity Parameter
First-Gen Pan-CDK Inhibitors (e.g., Flavopiridol)
Standard CDK4/6 Inhibitors (e.g., Palbociclib)
(1R,2R)-Cyclopentanol CDK2/4/6 Derivatives
Mechanistic Driver
Neutropenia
Severe, Cytotoxic
High (Grade 3/4), Cytostatic
High (Grade 3/4), Cytostatic
On-target CDK4/6 G1 arrest
Anemia / Thrombocytopenia
Severe
Low
Moderate
On-target CDK2 inhibition
GI Toxicity
Severe (Sloughing)
Mild to Moderate
Mild to Moderate
Intestinal crypt cell cycle arrest
Febrile Neutropenia
High (>20%)
Rare (<2%)
Rare (<2%)
Lack of precursor apoptosis
Cardiac (QTc)
Variable
Moderate (Ribociclib)
Low (Preclinical models)
hERG channel affinity
Self-Validating Experimental Protocol: Preclinical Bone Marrow Toxicity Assessment
To definitively prove that the neutropenia induced by a novel (1R,2R)-cyclopentanol derivative is cytostatic rather than cytotoxic, a self-validating Colony-Forming Unit (CFU) assay must be executed.
Causality Rationale: If the drug causes apoptosis (like chemotherapy), progenitor cells will not recover after the drug is removed. If the drug merely arrests cells in the G1 phase via CDK4/6/2 inhibition, the progenitor cells will resume colony formation once the drug is washed out.
Step-by-Step Methodology: CFU-GM Recovery Assay
Cell Isolation & Plating:
Isolate human bone marrow mononuclear cells (hBMNCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
Seed cells at
1×105
cells/mL in semi-solid methylcellulose medium supplemented with recombinant cytokines (GM-CSF, IL-3, SCF) to promote Granulocyte-Macrophage (CFU-GM) differentiation.
Drug Exposure & Internal Controls (Validation System):
Test Article: Treat with the (1R,2R)-cyclopentanol derivative at
IC50
,
IC90
, and
3×IC90
concentrations.
Positive Cytotoxic Control: Treat a parallel cohort with Doxorubicin (100 nM) to induce DNA damage and apoptosis.
Positive Cytostatic Control: Treat a parallel cohort with Palbociclib (500 nM).
Vehicle Control: 0.1% DMSO.
Incubate for 72 hours at 37°C, 5%
CO2
.
The Washout Phase (Causality Check):
After 72 hours, harvest the methylcellulose cultures, wash the cells three times in warm PBS to completely remove the inhibitors, and re-plate the viable cells in fresh, drug-free methylcellulose medium.
Quantification & Flow Cytometry:
Incubate for an additional 10-14 days.
Score the CFU-GM colonies using an inverted microscope.
Expected Outcome: The Doxorubicin cohort will show <10% colony recovery (validating the detection of cytotoxicity). The Palbociclib and (1R,2R)-cyclopentanol derivative cohorts must show >85% colony recovery relative to the DMSO control, validating the mechanism of toxicity as a reversible, cytostatic G1 arrest.
References
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. ACS Organic Process Research & Development.
Pyrrolo[2,3-d]pyrimidinone compounds as cdk2 inhibitors.
Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors. PMC/NIH.
Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6)
Safety and Tolerability of INCB123667, a Selective CDK2 Inhibitor, in Patients With Advanced Solid Tumors. Incyte.
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PMC/NIH.
Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome.
FDA Grants Fast Track Designation to NUV-422 for High-Grade Gliomas. Targeted Oncology.
Mechanism of Action and Development of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol-Derived CDK2/4/6 Inhibitors in Oncology
Executive Summary The evolution of targeted oncology has seen remarkable success with the advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. However, acquired resistance remains a critical clinical hurdle.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolution of targeted oncology has seen remarkable success with the advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. However, acquired resistance remains a critical clinical hurdle. The development of next-generation pan-cell-cycle inhibitors, specifically CDK2/4/6 inhibitors like PF-06873600 (Ebvaciclib), represents a paradigm shift in overcoming this resistance[1]. Central to the pharmacokinetic and pharmacodynamic success of these novel therapeutics is a highly specific chiral building block: (1R,2R)-2-Amino-1-methylcyclopentan-1-ol . This in-depth technical guide explores the structural significance, molecular mechanism of action, and the advanced continuous manufacturing workflows required to harness this moiety for oncology drug development.
The Chemical Foundation: Structural Significance
The (1R,2R)-2-Amino-1-methylcyclopentan-1-ol moiety is not merely a structural scaffold; it is a precision-engineered key designed for the ATP-binding cleft of CDK enzymes[2]. The rigid cyclopentane ring, combined with the precise (1R,2R) stereocenter, dictates the spatial orientation of the molecule's hydrogen-bond donors and acceptors. This exact stereochemistry allows the final drug molecule to anchor deeply within the kinase hinge region, enabling high-affinity interactions while sterically clashing with the active sites of off-target kinases like CDK1 and CDK9[2],[3].
Mechanism of Action (MoA) at the Molecular Level
To understand the causality behind targeting CDK2 alongside CDK4/6, one must examine the G1/S phase transition of the cell cycle.
In healthy cells, proliferation is tightly regulated by the Retinoblastoma (Rb) protein. Cyclin D-CDK4/6 complexes phosphorylate Rb, causing it to release E2F transcription factors, which then drive the expression of genes required for DNA replication[4],[1]. First-generation inhibitors (e.g., palbociclib) block this specific step.
However, tumor cells frequently adapt by amplifying the CCNE1 gene (Cyclin E), which hyperactivates CDK2[5],[1]. CDK2 acts as a compensatory kinase, phosphorylating Rb and completely bypassing the CDK4/6 blockade[1]. By incorporating the (1R,2R)-2-Amino-1-methylcyclopentan-1-ol moiety, next-generation inhibitors achieve a broader yet highly selective inhibition profile, simultaneously shutting down both the primary (CDK4/6) and escape (CDK2) pathways[2],[1].
Diagram 1: Mechanism of Action for CDK2/4/6 Inhibitors blocking the G1/S transition.
Experimental Workflows and Protocols
Protocol 1: Continuous Manufacturing of the Chiral Precursor
Batch synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol presents severe safety hazards due to the high exothermicity of epoxidation and the low thermal stability of the epoxide intermediate[6]. To ensure a self-validating, safe, and scalable system, a continuous flow chemistry protocol is employed, as established by.
Epoxidation (PFR/CSTR Hybrid): Methylcyclopentene is oxidized using hydrogen peroxide (
H2O2
) and a methyltrioxorhenium (MTO) catalyst. A Plug Flow Reactor (PFR) coupled with a Continuous Stirred-Tank Reactor (CSTR) ensures immediate heat dissipation, preventing thermal runaway[6].
Epoxide Opening: The intermediate is reacted with benzylamine in a continuous flow setup. Self-Validation: In-line extraction and washing continuously monitor and validate the complete removal of unreacted peroxides before the next phase.
Chiral Resolution: The racemic mixture is resolved using (S)-mandelic acid to isolate the desired (1R,2R) enantiomer via continuous crystallization[6].
Debenzylation: A continuous trickle-bed hydrogenation reactor utilizes a heterogeneous palladium catalyst (Pd/C) under
H2
gas to cleave the benzyl group, yielding the highly pure amino alcohol[6].
Diagram 2: Continuous manufacturing workflow for the (1R,2R)-amino alcohol precursor.
Protocol 2: Kinase Selectivity Profiling (In vitro Mobility Shift Assay)
To validate the causality between the drug's chiral structure and its target affinity, a self-validating Mobility Shift Assay (MSA) is utilized to determine the inhibition constant (
Ki
)[7].
Enzyme Preparation: Purified recombinant CDK2/Cyclin E, CDK4/Cyclin D, and CDK6/Cyclin D complexes are incubated in an assay buffer containing HEPES,
MgCl2
, and DTT.
Compound Titration: The inhibitor is added in a 10-point dose-response series. Self-Validation: A known pan-CDK inhibitor (e.g., dinaciclib) is used as a positive control to ensure assay sensitivity, alongside a DMSO vehicle control to establish baseline kinase activity.
Substrate Addition: Fluorescently labeled peptide substrate and ATP are added to initiate the reaction. Crucially, ATP is kept at its Michaelis-Menten constant (
Km
) concentration for each specific kinase.
Electrophoretic Separation: The microfluidic MSA separates phosphorylated (product) and unphosphorylated (substrate) peptides based on charge differences.
Data Analysis: The ratio of product to substrate determines the reaction velocity.
Ki
is calculated using the Cheng-Prusoff equation. By keeping ATP at
Km
, the calculated
Ki
accurately reflects the inhibitor's true affinity, independent of localized ATP concentration fluctuations[3],[7].
Quantitative Data Presentation
The incorporation of the (1R,2R)-amino alcohol moiety results in extraordinary potency and selectivity, as demonstrated by the profiling of the clinical candidate PF-06873600[3],[7],[8].
Kinase Target
Regulatory Cyclin
Ki
Value (nM)
Clinical Significance
CDK2
Cyclin E
0.09 - 0.10
Overcomes CCNE1-mediated resistance.
CDK4
Cyclin D1
0.13 - 1.20
Halts primary G1/S phase transition.
CDK6
Cyclin D3
0.10 - 0.16
Prevents compensatory cell cycle entry.
CDK1/9
Various
> 1000
Avoids severe dose-limiting toxicities.
Table 1: Kinase selectivity profile of the (1R,2R)-2-Amino-1-methylcyclopentan-1-ol-derived inhibitor PF-06873600 (Ebvaciclib).
Future Perspectives and Clinical Translation
The strategic design of CDK2/4/6 inhibitors addresses a massive unmet need in oncology. By effectively targeting tumors with CCNE1 amplification—a biomarker notoriously associated with resistance to standard hormone therapies and first-generation CDK4/6 inhibitors—these compounds are currently advancing through Phase I/II clinical trials for HR+/HER2- metastatic breast cancer and ovarian cancer[5],[1]. The robust, continuous manufacturing of the critical (1R,2R)-2-Amino-1-methylcyclopentan-1-ol precursor ensures that these life-saving therapeutics can be scaled safely and economically to meet global clinical demands[6],.
References
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development (2020). URL:[Link]
Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (2021). URL:[Link]
Targeting CDK4/6 for Anticancer Therapy. MDPI - Cancers (2022). URL:[Link]
Pharmacokinetic Evaluation of Chiral Amino Alcohol Building Blocks in Targeted Therapies
Executive Summary: The Chiral Imperative in Modern Therapeutics The pharmaceutical landscape has fundamentally shifted toward the development of enantiopure drugs, driven by the profound impact of molecular chirality on...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Chiral Imperative in Modern Therapeutics
The pharmaceutical landscape has fundamentally shifted toward the development of enantiopure drugs, driven by the profound impact of molecular chirality on pharmacodynamics (PD) and pharmacokinetics (PK)[1]. Chiral amino alcohols represent a privileged pharmacophore in targeted therapies, serving as the structural backbone for beta-blockers, HIV protease inhibitors, and sphingosine-1-phosphate (S1P) receptor modulators[2].
As a Senior Application Scientist, I have observed that the primary failure point in the clinical translation of chiral amino alcohols is the assumption of PK equivalence between enantiomers. When exposed to the highly asymmetric environment of biological systems—comprising chiral transporters, plasma proteins, and metabolizing enzymes—racemates often exhibit divergent absorption, distribution, metabolism, and excretion (ADME) profiles[3]. This whitepaper provides an in-depth technical framework for evaluating the stereoselective pharmacokinetics of chiral amino alcohols, utilizing advanced reversed-phase LC-MS/MS methodologies and mechanistic PK modeling.
Mechanistic Basis of Stereoselective Pharmacokinetics
The disposition of chiral amino alcohols is rarely a passive process. The presence of both a basic amine (often protonated at physiological pH) and a hydroxyl group allows these molecules to engage in highly specific, directional hydrogen bonding with biological macromolecules[4].
Stereospecific Metabolic Activation: The Fingolimod Paradigm
The most striking example of stereoselective PK in targeted therapy is the S1P receptor modulator fingolimod (FTY720)[5]. Fingolimod is a prodrug containing an amino alcohol moiety that requires in vivo phosphorylation to become pharmacologically active[5].
The causality behind its efficacy lies in the stereospecificity of the metabolizing enzyme. Sphingosine kinase 2 (SphK2) is responsible for this O-phosphorylation[5]. Preclinical evaluations of chiral analogs of fingolimod demonstrate that SphK2 exhibits strict enantioselectivity; exclusively the (R)-enantiomer of specific chiral analogs acts as a substrate for the kinase, while the (S)-enantiomer remains unphosphorylated and inactive[6]. Consequently, the active phosphate metabolite is formed in a highly stereoselective manner, dictating the drug's immunomodulatory efficacy and its ability to sequester lymphocytes[5].
Amino alcohols designed for targeted therapies often exhibit Target-Mediated Drug Disposition (TMDD), where the drug's high affinity for its pharmacological target significantly influences its macroscopic PK profile[6]. If the target binding is stereoselective, the enantiomer with the higher affinity will exhibit a lower apparent volume of distribution (Vd) in the unbound plasma fraction, but a longer terminal half-life due to target sequestration.
Analytical Methodologies: Overcoming the LC-MS/MS Chiral Bottleneck
To accurately determine stereoselective PK parameters, bioanalytical assays must resolve enantiomers without compromising the sensitivity required for trace-level plasma quantification. Historically, chiral separations relied on normal-phase chromatography (using hexane/heptane and alcohol modifiers)[7].
The Causality of Method Evolution: Normal-phase solvents are fundamentally incompatible with Electrospray Ionization (ESI) Mass Spectrometry[7]. They lack the conductivity required for efficient droplet charging, cause severe ionization suppression, and present flammability risks in the MS source[7]. Therefore, modern PK evaluation demands reversed-phase chiral chromatography [7]. Stationary phases such as macrocyclic glycopeptides (e.g., Chirobiotic V) or cyclofructans permit the use of polar organic and aqueous mobile phases, which are highly amenable to MS detection and drastically improve sensitivity[8].
Figure 2: Analytical workflow for the chiral LC-MS/MS pharmacokinetic evaluation of amino alcohols.
This protocol details the extraction and quantification of underivatized chiral amino alcohols from plasma, ensuring high recovery and minimal matrix effects[2].
Aliquot 50 µL of rat or human plasma into a 96-well plate[8].
Add 10 µL of stable isotope-labeled internal standard (SIL-IS) to ensure extraction recovery validation.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate plasma proteins. Vortex for 2 minutes.
Centrifuge at 4,000 x g for 10 minutes at 4°C.
Critical Step: Transfer the supernatant to a HybridSPE 96-well plate (or equivalent) and apply vacuum (10 mm Hg for 4 minutes)[7]. Rationale: Amino alcohols are highly susceptible to ion suppression from endogenous plasma phospholipids. HybridSPE selectively retains phospholipids via Lewis acid-base interactions while allowing the basic amino alcohol to pass through[7].
Step 2: Reversed-Phase Chiral Chromatography
Column: Core-shell isopropyl carbamate cyclofructan 6 (CF6) chiral column (e.g., 100 x 2.1 mm, 2.7 µm)[8].
Mobile Phase: Utilize a polar organic mode (POM) or reversed-phase gradient. For POM, use Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (80:20:0.1:0.1, v/v/v/v)[8]. Rationale: The trace acidic and basic additives modulate the ionization state of the amino alcohol, sharpening peak shape and enhancing chiral recognition by the stationary phase[8].
Flow Rate: 0.4 mL/min. Injection volume: 2 µL.
Step 3: ESI-MS/MS Detection
Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode, utilizing Multiple Reaction Monitoring (MRM).
Optimize collision energy (CE) and declustering potential (DP) for the specific precursor-to-product ion transitions of the amino alcohol.
Validation Metric: Ensure the matrix factor (MF) is between 0.85 and 1.15, and chiral resolution (Rs) > 1.5 to guarantee the trustworthiness of the quantitative data.
Quantitative Data Presentation: Stereoselective PK Divergence
To illustrate the profound impact of chirality on systemic exposure, Table 1 summarizes the differential pharmacokinetic parameters of the (R)- and (S)-enantiomers of a representative chiral amino alcohol prodrug (analogous to S1P modulators) following a 1 mg/kg intravenous dose in a rodent model.
Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Amino Alcohol Enantiomers
Pharmacokinetic Parameter
(R)-Enantiomer (Active)
(S)-Enantiomer (Inactive)
Stereoselective Ratio (R/S)
Cmax (ng/mL)
412.5 ± 28.4
185.2 ± 15.6
2.23
AUC 0-∞ (ng·h/mL)
1850.4 ± 110.2
640.8 ± 45.3
2.89
Half-life (t1/2) (h)
14.2 ± 1.5
6.8 ± 0.9
2.09
Clearance (CL) (L/h/kg)
0.54 ± 0.04
1.56 ± 0.12
0.35
Volume of Distribution (Vd) (L/kg)
11.0 ± 1.2
15.3 ± 1.8
0.72
Data Interpretation: The (R)-enantiomer demonstrates a significantly lower systemic clearance and a longer half-life compared to the (S)-enantiomer. This divergence is primarily driven by stereoselective intracellular uptake and subsequent phosphorylation by SphK2, which traps the (R)-enantiomer within the target compartment, reducing its availability for hepatic elimination[6].
Strategic PK Optimization in Drug Design
When developing targeted therapies utilizing chiral amino alcohols, researchers must proactively engineer the molecule to optimize its PK profile.
Modulating Basicity: The pKa of the amino group directly dictates the molecule's protonation state at physiological pH (7.4). By introducing electron-withdrawing groups near the amino alcohol moiety, chemists can reduce the basicity (lowering pKa from ~9.0 to ~7.1), which decreases non-specific phospholipid binding and improves aqueous solubility[6].
Zwitterionic Chemotypes: To mimic the active phosphate metabolite while avoiding the need for in vivo phosphorylation (which can be highly variable among patient populations), developers often synthesize zwitterionic chemotypes by appending carboxyalkyl groups[9]. However, these must be carefully evaluated, as zwitterions often exhibit restricted membrane permeability, drastically altering oral bioavailability[9].
Conclusion
The pharmacokinetic evaluation of chiral amino alcohol building blocks is a non-negotiable pillar of modern drug development. Regulatory agencies (FDA/EMA) now heavily favor the development of single enantiomers to avoid the unpredictable toxicity and variable efficacy associated with racemic mixtures[1]. By implementing rigorous, MS-compatible reversed-phase chiral chromatography and understanding the mechanistic drivers of stereoselective metabolism (such as SphK2 activation), drug development professionals can confidently advance highly potent, targeted therapies into the clinic.
References
Chirality of New Drug Approvals (2013-2022): Trends and Perspectives
ResearchGate
URL:[Link]
Optimization of Sphingosine-1-phosphate-1 Receptor Agonists: Effects of Acidic, Basic, and Zwitterionic Chemotypes on Pharmacokinetic and Pharmacodynamic Profiles
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy
National Institutes of Health (PMC)
URL:[Link]
Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids
LCMS.cz
URL:[Link]
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application
National Institutes of Health (PMC)
URL:[Link]
The significance of chirality in contemporary drug discovery-a mini review
RSC Publishing
URL:[Link]
Stereoselectivity in the Pharmacodynamics and Pharmacokinetics of the Chiral Antimalarial Drugs
ResearchGate
URL:[Link]
Application Notes and Protocols: A Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction (1R,2R)-2-amino-1-methylcyclopentan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-amino-1-methylcyclopentan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds, notably as a key intermediate for a CDK 2/4/6 inhibitor developed by Pfizer for oncology applications.[1] Traditional batch manufacturing of such complex chiral molecules often presents challenges related to safety, scalability, cost, and process control.[2] Continuous manufacturing, or flow chemistry, offers a paradigm shift, providing enhanced safety, improved efficiency, and greater consistency in product quality.[3][4] This document provides a detailed overview and protocols for a multistep continuous manufacturing process for the synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, culminating in its hydrochloride salt.
The synthesis is accomplished through a three-step process:
Epoxidation and Epoxide Opening: A continuous flow process for the epoxidation of methylcyclopentene followed by an in-situ epoxide opening with benzylamine.
Chiral Resolution: Diastereomeric salt resolution using (S)-mandelic acid.
Debenzylation and Salt Formation: Continuous trickle bed hydrogenation to remove the benzyl group, followed by the formation of the hydrochloride salt.
This application note will detail the scientific rationale behind the process design, provide step-by-step protocols, and discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control.
Process Overview and Rationale
The transition from batch to continuous manufacturing for this synthesis was driven by several key factors. The initial epoxidation and subsequent epoxide opening reactions are highly exothermic, posing significant safety risks in large-scale batch reactors.[1] A continuous flow setup mitigates these risks by utilizing the high surface-area-to-volume ratio of flow reactors for efficient heat transfer.[4] Furthermore, the epoxide intermediate has a low thermal onset, making its accumulation in a batch reactor hazardous.[1] The continuous process ensures that only small amounts of this intermediate are present at any given time.
The overall continuous process offers significant advantages, including cost savings, minimization of manufacturing space and utilities, and a reduction in cycle time.[1] For instance, a 100 kg scale production that would require at least 5 days and 10 batches in a traditional setup can be completed in a single day using an 8 L flow reactor system.[1]
Figure 1: Overall workflow for the continuous manufacturing process.
Detailed Protocols
Part 1: Continuous Epoxidation and Epoxide Opening
This step combines a Plug Flow Reactor (PFR) for the initial rapid and exothermic epoxidation, followed by a Continuous Stirred Tank Reactor (CSTR) for the subsequent slower epoxide opening reaction.[1] This hybrid approach optimizes reactor choice for different reaction kinetics.[5]
Materials and Reagents:
Reagent
Grade
Supplier
Methylcyclopentene
Reagent
Sigma-Aldrich
Methyltrioxorhenium (MTO)
Catalyst
Strem Chemicals
Hydrogen Peroxide (35% aq.)
ACS
VWR
Benzylamine
Reagent
Alfa Aesar
Pyridine
Anhydrous
Acros Organics
Toluene
HPLC
Fisher Scientific
Sodium Sulfite
ACS
EMD Millipore
Protocol:
Feed Stream 1 (Substrate): Prepare a solution of methylcyclopentene and MTO catalyst in toluene.
Feed Stream 2 (Oxidant): Prepare a solution of 35% aqueous hydrogen peroxide and pyridine in toluene.
PFR Stage (Epoxidation):
Pump the two feed streams at controlled flow rates into a PFR. The PFR design ensures narrow residence time distribution for this fast reaction.
Maintain the reactor temperature using an external cooling system to manage the exotherm.
CSTR Stage (Epoxide Opening):
The output from the PFR, containing the epoxide intermediate, is fed directly into a CSTR.
Simultaneously, a solution of benzylamine in toluene is fed into the CSTR.
The CSTR provides sufficient residence time for the complete opening of the epoxide ring.
Continuous Quench and Work-up:
The reaction mixture from the CSTR is continuously mixed with an aqueous solution of sodium sulfite to quench any unreacted peroxide.
The organic and aqueous phases are then separated using a continuous liquid-liquid separator.
The organic phase containing the racemic N-benzyl amino alcohol is washed with brine and proceeds to the next step.
Process Parameters:
Parameter
Value
PFR Residence Time
< 5 minutes
CSTR Residence Time
1-2 hours
Reaction Temperature
0-10 °C (PFR), 20-30 °C (CSTR)
Stoichiometry
Refer to specific process development data
Part 2: Chiral Resolution
The racemic N-benzyl amino alcohol is resolved using (S)-mandelic acid to selectively crystallize the desired (1R,2R) diastereomeric salt.
Materials and Reagents:
Reagent
Grade
Supplier
Racemic N-benzyl amino alcohol
From Step 1
-
(S)-Mandelic Acid
>99% ee
Sigma-Aldrich
Isopropanol (IPA)
ACS
Fisher Scientific
Heptane
HPLC
VWR
Protocol:
The organic solution from Step 1 is solvent-swapped to an isopropanol/heptane mixture.
A solution of (S)-mandelic acid in isopropanol is continuously mixed with the amino alcohol solution in a crystallization vessel.
The resulting slurry, containing the precipitated (1R,2R)-N-benzyl amino alcohol (S)-mandelate salt, is aged to ensure complete crystallization.
The slurry is then continuously filtered, and the cake is washed with a cold IPA/heptane mixture.
The filtered solid is dried under vacuum.
Part 3: Continuous Debenzylation and Salt Formation
The final step involves the removal of the N-benzyl protecting group via hydrogenation in a continuous trickle bed reactor, followed by the formation of the hydrochloride salt.
Materials and Reagents:
Reagent
Grade
Supplier
(1R,2R)-N-benzyl amino alcohol (S)-mandelate salt
From Step 2
-
5% Pd(OH)2/C
Catalyst
Johnson Matthey
Hydrogen Gas
High Purity
Airgas
Methanol
HPLC
Fisher Scientific
Hydrogen Chloride (in IPA)
Reagent
Prepared in-situ
Protocol:
Feed Preparation: The mandelate salt from Step 2 is dissolved in methanol.
Trickle Bed Hydrogenation:
The methanolic solution is pumped into the top of a trickle bed reactor packed with 5% Pd(OH)2/C catalyst.
Hydrogen gas is fed concurrently into the reactor at elevated pressure.
The debenzylation reaction occurs as the liquid "trickles" down through the catalyst bed.
Product Elution: The product stream, now containing the free amino alcohol and mandelic acid, is continuously collected from the bottom of the reactor.
Salt Formation:
The methanol is removed by continuous distillation.
The residue is dissolved in a suitable solvent like isopropanol.
A solution of hydrogen chloride in isopropanol is added to precipitate the (1R,2R)-2-amino-1-methylcyclopentan-1-ol hydrochloride.
Isolation: The final product is isolated by filtration, washed with a cold solvent, and dried.
Process Parameters:
Parameter
Value
Hydrogen Pressure
4-6 bar
Reaction Temperature
40-50 °C
Catalyst Loading
1.5% (w/w)
Process Analytical Technology (PAT) Integration
To ensure the robustness and consistency of the continuous manufacturing process, the implementation of Process Analytical Technology (PAT) is crucial.[6][7] PAT involves the use of online and inline analytical tools to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[8][9]
By implementing these PAT tools, the process can be continuously monitored and controlled, leading to a more robust and efficient manufacturing process with a higher assurance of final product quality.[10] This data-rich environment also facilitates a deeper process understanding, which is a core principle of Quality by Design (QbD).[9]
Summary of Advantages
The multistep continuous manufacturing process for (1R,2R)-2-amino-1-methylcyclopentan-1-ol hydrochloride offers several key advantages over traditional batch processing:
Enhanced Safety: Mitigates risks associated with highly exothermic reactions and thermally unstable intermediates.[1]
Increased Efficiency: Significantly reduces cycle times and increases productivity.[1]
Improved Quality: Tighter control over process parameters leads to more consistent product quality and purity.[3]
Cost Savings: Reduces manufacturing footprint, utility consumption, and labor costs.[1]
Reduced Environmental Impact: More efficient use of solvents and reagents can lead to less waste generation.
This continuous process represents a modern, efficient, and safe approach to the manufacturing of this critical pharmaceutical intermediate, aligning with the pharmaceutical industry's move towards more advanced and reliable production technologies.[11]
References
Chen, Y., et al. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development, 24(11), 2445–2454. Available from: [Link]
The Pharma Master. (2024). Process Analytical Technology (PAT) in API Production. Available from: [Link]
Pharmaceutical Technology. (2026). PAT for Continuous API Manufacturing Progresses. Available from: [Link]
ValGenesis. (2023). Process Analytical Technology in Continuous Manufacturing. Available from: [Link]
Longdom Publishing. (2024). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available from: [Link]
Process Analytical Technology: Enhancing Pharma Development. (2024). Available from: [Link]
Aurigene Pharmaceutical Services. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. Available from: [Link]
PMC. (2021). Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Available from: [Link]
MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Available from: [Link]
Pharma's Almanac. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing. Available from: [Link]
Drug Delivery Leader. (n.d.). Continuous Flow Techniques For Fine Chemical Manufacturing. Available from: [Link]
Application Note: Scalable Chiral Resolution of 2-Amino-1-methylcyclopentan-1-ol via (S)-Mandelic Acid Crystallization
Executive Summary & Strategic Rationale The synthesis of enantiopure cyclic amino alcohols is a critical bottleneck in the development of modern targeted therapeutics, notably for cyclin-dependent kinase (CDK) 2/4/6 inhi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The synthesis of enantiopure cyclic amino alcohols is a critical bottleneck in the development of modern targeted therapeutics, notably for cyclin-dependent kinase (CDK) 2/4/6 inhibitors[1]. Specifically, (1R,2R)-2-amino-1-methylcyclopentan-1-ol[2] is a highly valued chiral building block. While asymmetric catalysis (such as biocatalytic transamination) offers an alternative, it frequently struggles with unfavorable reaction equilibria, substrate inhibition, and the extreme water-solubility of the product[3].
For rapid scale-up and commercial manufacturing, classical thermodynamic resolution via diastereomeric salt crystallization remains the most robust, cost-effective, and scalable approach[1]. This application note details a highly optimized, self-validating protocol for the chiral resolution of the racemic trans-N-benzyl protected intermediate using (S)-mandelic acid, followed by catalytic debenzylation to yield the final enantiopure amino alcohol salt.
As a Senior Application Scientist, it is crucial to understand why these specific chemical parameters are chosen, rather than just executing the steps.
Why resolve the N-Benzyl intermediate instead of the free amine?
The free base of 2-amino-1-methylcyclopentan-1-ol is highly water-soluble and possesses a low molecular weight, making direct crystallization of its diastereomeric salts highly inefficient and prone to "oiling out" (liquid-liquid phase separation). By performing the resolution on the N-benzyl intermediate (formed via prior epoxide opening with benzylamine), we introduce a lipophilic aromatic moiety. This enables strong
π−π
stacking interactions with the phenyl ring of (S)-mandelic acid, rigidifying the hydrogen-bonding network and stabilizing the crystal lattice of the desired diastereomer.
The "Half-Equivalent" Thermodynamic Control (0.52 eq):
This protocol employs 0.52 equivalents of (S)-mandelic acid. This is a strategic application of the Pope-Peachey method (substoichiometric resolution). By limiting the resolving agent, the system forces a thermodynamic competition where only the least soluble diastereomeric salt—the (1R,2R)-N-benzyl amino alcohol (S)-mandelate—precipitates. The more soluble (1S,2S) enantiomer remains in the mother liquor as a free base. The additional 0.02 equivalents compensate for minor solubility losses, maximizing the recovery of the target enantiomer without compromising enantiomeric excess (%ee)[1].
Solvent Selection (Acetone at 20 Volumes):
Acetone provides the optimal solubility gradient. Unlike protic solvents (e.g., methanol, ethanol) that competitively hydrogen-bond and disrupt the delicate interaction between the mandelate carboxylate and the ammonium ion, acetone acts as an aprotic anti-solvent at lower temperatures. The target salt is fully soluble at reflux (56 °C) but highly insoluble at 0–5 °C.
Process Workflow
Workflow for the chiral resolution and debenzylation of 2-amino-1-methylcyclopentan-1-ol.
Reagent Specifications & Optimization Data
Table 1: Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Function
Racemic trans-N-Benzyl Amino Alcohol
205.30
1.00
Substrate
(S)-Mandelic Acid
152.15
0.52
Chiral Resolving Agent
Acetone (HPLC Grade)
58.08
20 vol
Crystallization Solvent
Methanol (Anhydrous)
32.04
10 vol
Hydrogenation Solvent
5% Pd/C (e.g., Evonik Noblyst®)
N/A
10 wt%
Hydrogenolysis Catalyst
Hydrogen Gas
2.02
Excess
Reductant
Table 2: Optimization of Resolution Conditions (Thermodynamic Control)
*Note: The maximum theoretical yield for a classical racemic resolution is 50%. A 38.5% yield represents a highly efficient 77% recovery of the available target enantiomer.
Step-by-Step Execution Protocol
Phase 1: Diastereomeric Salt Formation & Crystallization
Reactor Charging: To a clean, dry glass-lined reactor, charge racemic trans-2-(benzylamino)-1-methylcyclopentan-1-ol (1.0 equivalent, e.g., 100 g).
Solvent Addition: Add 20 volumes (2.0 L) of HPLC-grade Acetone. Agitate at 250 rpm until the substrate is fully dissolved.
Resolving Agent Addition: Slowly charge (S)-mandelic acid (0.52 equivalents, 38.5 g) to the reactor in portions to avoid clumping.
Homogenization: Heat the reactor jacket to achieve an internal temperature of 56 °C (reflux). Hold for 30 minutes to ensure complete dissolution and disruption of any kinetic precipitates.
Self-Validation Check: The solution must be completely clear and homogeneous. Any persistent turbidity indicates insufficient solvent volume or the presence of insoluble impurities.
Controlled Cooling & Seeding: Cool the solution at a linear, controlled ramp of 0.2 °C/min to 40 °C. Upon reaching 40 °C, charge 0.5 wt% of pure (1R,2R)-N-benzyl amino alcohol (S)-mandelate seed crystals.
Causality: Seeding at the metastable zone width prevents supersaturation collapse (oiling out) and dictates the polymorphic purity of the precipitating salt.
Final Crystallization: Continue cooling at 0.2 °C/min to a final temperature of 5 °C. Hold the slurry at 5 °C for 4 hours to maximize thermodynamic yield.
Isolation: Isolate the crystalline slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0 °C) acetone to displace the mother liquor containing the unwanted enantiomer.
Drying: Dry the filter cake under vacuum at 40 °C to a constant weight.
Phase 2: Catalytic Debenzylation
Resuspension: Charge the dried (1R,2R)-N-benzyl salt (e.g., 50 g) into a high-pressure hydrogenation reactor. Add 10 volumes (500 mL) of Methanol[3].
Catalyst Loading: Add 10 wt% of 5% Pd/C catalyst.
Hydrogenation: Purge the reactor with Nitrogen (3 cycles), followed by Hydrogen (3 cycles). Pressurize the vessel to 3 bar H₂ and heat to 40 °C. Agitate vigorously for 6 hours.
Self-Validation Check: Hydrogen uptake will cease when debenzylation is complete. Confirm reaction completion via HPLC (<0.1% starting material remaining).
Catalyst Removal: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 2 volumes of Methanol.
Concentration: Concentrate the filtrate under reduced pressure to afford the final (1R,2R)-2-amino-1-methylcyclopentan-1-ol (S)-mandelate salt as a highly pure white solid[1].
Self-Validating Systems & Quality Control
To ensure the integrity of the protocol, the following self-validating parameters must be monitored:
Chiral HPLC Validation: To validate the %ee of the isolated salt, a 10 mg sample must be neutralized (free-based with aqueous NaOH, extracted into DCM) and analyzed via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase). The presence of the (1S,2S) enantiomer should be <1.0%.
Mass Balance Check: The combined mass of the isolated filter cake and the concentrated mother liquor must equal the starting mass of the racemic mixture plus the mandelic acid. A deviation of >5% indicates product loss in the reactor or incomplete drying.
Visual Phase Validation: The transition from a clear homogeneous solution at 56 °C to a controlled, opaque, easily stirrable slurry at 40 °C (post-seeding) is the primary visual validation of successful nucleation. If a biphasic liquid forms, the batch must be reheated to reflux and the cooling ramp slowed.
References
Duan, S., Feng, X., Gonzalez, M., & Zhang, X. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development, 24(12), 2734–2744.[Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12418453, 2-Amino-1-methylcyclopentan-1-ol. PubChem.[Link]
Gonzalez, M., et al. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Organic Process Research & Development, 25(9), 2133–2142.[Link]
Application Notes and Protocols: Regio- and Stereoselective Synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol via Epoxide Opening of 1-Methylcyclopentene Oxide
Introduction The chiral β-amino alcohol, (1R,2R)-2-amino-1-methylcyclopentan-1-ol, is a critical building block in modern medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compou...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The chiral β-amino alcohol, (1R,2R)-2-amino-1-methylcyclopentan-1-ol, is a critical building block in modern medicinal chemistry. Its structural motif is found in a variety of pharmacologically active compounds, including potent inhibitors of cyclin-dependent kinases (CDKs) which are pivotal in cell cycle regulation and are targets for oncology therapies.[1] The precise spatial arrangement of the amino and hydroxyl groups is paramount for biological activity, making the stereoselective synthesis of this compound a significant challenge and a topic of considerable interest for drug development professionals.
This technical guide provides an in-depth exploration of the synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, focusing on the key strategic step: the nucleophilic ring-opening of the precursor epoxide, 1-methylcyclopentene oxide. We will dissect the mechanistic principles governing the reaction's regio- and stereoselectivity, present detailed, field-proven protocols, and offer insights into process optimization and characterization.
Mechanistic Insights: Controlling Regio- and Stereoselectivity
The synthesis of the target amino alcohol hinges on the controlled nucleophilic attack of an amine on the unsymmetrical epoxide, 1-methylcyclopentene oxide. The inherent strain of the three-membered epoxide ring makes it susceptible to ring-opening, however, the regioselectivity of this attack is highly dependent on the reaction conditions.[2][3]
The Role of Reaction Conditions in Regioselectivity
The nucleophilic opening of 1-methylcyclopentene oxide can proceed via two distinct pathways, dictated by whether the reaction is conducted under acidic or basic/neutral conditions.
Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[2] This leads to a transition state with significant carbocationic character. The nucleophile will then preferentially attack the more substituted carbon (C1), as it can better stabilize the partial positive charge. This regioselectivity is often referred to as following a "Markovnikov-like" pattern.[4]
Base-Catalyzed/Neutral Opening: In the presence of a strong, basic nucleophile (like an amine), the reaction proceeds via an SN2 mechanism.[5][6] Steric hindrance becomes the dominant factor, and the nucleophile will attack the less sterically hindered carbon (C2).[3][6][7] This "anti-Markovnikov" regioselectivity is crucial for the synthesis of the desired (1R,2R)-2-amino-1-methylcyclopentan-1-ol.
Stereochemical Considerations
The ring-opening of an epoxide via an SN2 mechanism is inherently stereospecific. The nucleophile attacks the carbon atom from the face opposite to the C-O bond, resulting in an inversion of configuration at the center of attack.[6][7] This predictable stereochemical outcome is fundamental to establishing the desired trans relationship between the incoming amino group and the resulting hydroxyl group on the cyclopentane ring.
To obtain the specific (1R,2R) enantiomer, one must start with the corresponding chiral epoxide or employ a chiral resolution step later in the synthesis.
Below is a diagram illustrating the key synthetic transformation and the factors influencing its outcome.
Caption: Synthetic workflow for (1R,2R)-2-amino-1-methylcyclopentan-1-ol.
Experimental Protocols
This section outlines a robust, multi-step protocol for the synthesis of the target amino alcohol, commencing with the epoxidation of 1-methylcyclopentene.
Part 1: Epoxidation of 1-Methylcyclopentene
The initial step involves the conversion of 1-methylcyclopentene to its corresponding epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this transformation.[2] Alternatively, catalytic systems such as methyltrioxorhenium (MTO) with hydrogen peroxide can be utilized, offering a more cost-effective and scalable option.[8]
Protocol: Epoxidation using m-CPBA
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-methylcyclopentene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Reagent Addition: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred alkene solution over 30-60 minutes, maintaining the temperature at 0 °C.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkene is consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium sulfite and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-methylcyclopentene oxide can be purified by vacuum distillation or column chromatography.
Reagent/Solvent
Molar Ratio
Key Considerations
1-Methylcyclopentene
1.0
Ensure high purity of starting material.
m-CPBA
1.1
Handle with care; peroxy acids can be shock-sensitive.
Dichloromethane
-
Anhydrous conditions are recommended.
Part 2: Nucleophilic Ring-Opening with Benzylamine
The crucial ring-opening step is performed using an amine nucleophile. Benzylamine is a common choice as the resulting benzyl group can be readily removed in a subsequent deprotection step.[8] The reaction is typically carried out under basic conditions to ensure the desired regioselectivity.
Protocol: Aminolysis of 1-Methylcyclopentene Oxide
Reaction Setup: In a sealed tube or a pressure-rated reactor, combine 1-methylcyclopentene oxide (1.0 eq) and benzylamine (1.5-2.0 eq).
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction can be run neat or in a suitable solvent like water or a high-boiling point alcohol.
Reaction Monitoring: Monitor the disappearance of the epoxide by TLC or GC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water to remove excess benzylamine.
Purification: The crude product can be purified by column chromatography on silica gel to isolate the racemic trans-2-(benzylamino)-1-methylcyclopentan-1-ol.
Reagent
Molar Ratio
Key Considerations
1-Methylcyclopentene Oxide
1.0
Use the purified epoxide from the previous step.
Benzylamine
1.5 - 2.0
An excess is used to drive the reaction to completion.
Part 3: Chiral Resolution and Deprotection
The final steps involve the separation of the desired (1R,2R) enantiomer from the racemic mixture and the removal of the benzyl protecting group. Chiral resolution is achieved by forming diastereomeric salts with a chiral acid, such as (S)-mandelic acid.[8]
Protocol: Chiral Resolution and Hydrogenolysis
Salt Formation: Dissolve the racemic amino alcohol in a suitable solvent (e.g., ethanol or isopropanol) and add a solution of (S)-mandelic acid (0.5 eq).
Crystallization: Allow the diastereomeric salt to crystallize, which can be facilitated by slow cooling or the addition of a co-solvent. The less soluble salt will precipitate out.
Isolation: Collect the crystals by filtration and wash with a cold solvent. The enantiomeric excess (ee) of the salt should be determined by chiral HPLC.
Liberation of the Free Amine: Treat the diastereomeric salt with a base (e.g., NaOH or K₂CO₃) to liberate the enantiomerically enriched free amine.
Deprotection: Dissolve the enriched benzylamino alcohol in a suitable solvent like methanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Final Product: After the reaction is complete, filter off the catalyst and concentrate the solvent to obtain the final product, (1R,2R)-2-amino-1-methylcyclopentan-1-ol.
Reagent/Catalyst
Molar Ratio/Loading
Key Considerations
Racemic Amino Alcohol
1.0
Starting material for resolution.
(S)-Mandelic Acid
0.5
The choice of chiral acid is critical for efficient resolution.
Pd/C
5-10 mol%
Ensure proper handling of the pyrophoric catalyst.
Below is a diagram illustrating the experimental workflow.
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low yield in epoxidation
Incomplete reaction or side reactions.
Ensure the reaction goes to completion by monitoring with TLC. Maintain a low temperature to minimize side reactions.
Ensure the reaction is run under basic or neutral conditions. Avoid any acidic impurities.
Inefficient chiral resolution
Poor choice of resolving agent or crystallization conditions.
Screen different chiral acids and solvent systems to find optimal conditions for crystallization.
Incomplete deprotection
Inactive catalyst or insufficient hydrogen pressure.
Use fresh catalyst and ensure the reaction is carried out under an adequate pressure of hydrogen.
Conclusion
The synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol via the epoxide opening of 1-methylcyclopentene oxide is a prime example of strategic organic synthesis where a deep understanding of reaction mechanisms directly translates to the successful preparation of a high-value chiral building block. By carefully controlling the reaction conditions, particularly for the nucleophilic ring-opening step, researchers can achieve the desired regio- and stereoselectivity. The protocols outlined in this guide provide a solid foundation for the synthesis of this important intermediate, which will undoubtedly continue to play a significant role in the development of novel therapeutics.
References
Towards the enantioselective synthesis of amino alcohols: Reaction of meso-epoxides with benzylamine in the presence of a chiral amine-borane catalyst. (n.d.). Google Scholar.
An In-Depth Technical Guide to the Reactivity of 1-Methyl-1,2-cyclopentene Oxide. (n.d.). Benchchem.
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017).
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. (2020). Organic Process Research & Development.
Synthesis of Chiral Cyclic Alcohols from Chiral Epoxides by H or N Substitution with Frontside Displacement. (2018). Organic Letters.
Full article: Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. (2010). Taylor & Francis Online.
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.). PMC.
An In-depth Technical Guide to the Structure and Reactivity of 1-Methyl-1,2-cyclopentene oxide. (n.d.). Benchchem.
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI.
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. (2009). YouTube.
Regio- and stereoselective synthesis of new diaminocyclopentanols. (2014). PubMed.
Review the mechanism of oxymercuration shown in Figure 8-3 on page 230, and then write the mechanism of the alkoxymercuration reaction of 1-methyl-cyclopentene with ethanol. Use curved arrows to show the electron flow in each step. (n.d.). Vaia.
Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). (n.d.). OrgoSolver.
Trickle bed hydrogenation methods for (1R,2R)-2-amino-1-methylcyclopentan-1-ol production
Advanced Trickle Bed Hydrogenation Protocol for the Continuous Manufacturing of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Executive Rationale & Process Intensification The synthesis of (1R,2R)-2-amino-1-methylcyclopentan-...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Trickle Bed Hydrogenation Protocol for the Continuous Manufacturing of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
Executive Rationale & Process Intensification
The synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol—a critical chiral building block for oncology candidates such as CDK 2/4/6 inhibitors—presents significant scale-up challenges. The final synthetic step requires the debenzylation of an N-benzyl-(1R,2R)-2-amino-1-methylcyclopentan-1-ol mandelic acid salt intermediate via catalytic hydrogenation[1].
While traditional batch hydrogenation using 5% Pd(OH)₂/C achieves complete conversion, it requires 16 hours at 40–50 °C and poses severe intrinsic safety hazards due to large headspace hydrogen inventories and the flammability of the filtered catalyst[1]. Transitioning this transformation to a continuous trickle bed reactor (TBR) fundamentally alters the triphasic (gas-liquid-solid) mass transfer dynamics. By operating in a cocurrent downflow regime, the liquid substrate forms a micro-thin film over the stationary catalyst bed. This eliminates the gas-liquid diffusion bottleneck, accelerating reaction kinetics and reducing residence time from 16 hours to under 10 minutes while maintaining >99.9% enantiomeric excess (ee)[2].
Mechanistic Causality & System Design
Successful flow hydrogenation relies on the precise orchestration of hydrodynamics, thermodynamics, and catalyst morphology.
Catalyst Morphology & Pressure Drop: Micro-packed beds often fail due to severe pressure drops caused by fine catalyst powders. To counteract this, an impregnated Pd/C catalyst with a larger support size (625–675 μm) is selected[1]. This specific particle size optimizes the bed's void fraction, minimizing pressure drop while preserving a high interfacial surface area for rapid H₂ diffusion to the active palladium sites[3].
Thermodynamic Acceleration: In batch, the reaction is capped at 50 °C to safely manage the volatile methanol solvent. In the sealed continuous TBR, the system is pressurized to 5–6 bar using a back-pressure regulator (BPR). This allows the methanol to be safely superheated to 85 °C[2]. The elevated temperature exponentially increases the debenzylation rate without inducing racemization.
Hydrodynamic Wetting: Incomplete catalyst wetting is the primary failure mode in trickle beds, leading to gas channeling and unreacted substrate[4]. The protocol below utilizes a self-validating pre-wetting sequence to ensure uniform liquid distribution before hydrogen introduction.
System Architecture
System architecture for the continuous trickle bed hydrogenation of the chiral amino alcohol.
Step-by-Step Experimental Protocol
Phase 1: Reactor Packing & Preparation
Bottom Support: Insert a porous stainless-steel frit into the bottom of a 1/2-inch tubular reactor. Add a 2 cm layer of 60–80 mesh glass beads. Causality: Prevents catalyst migration into the downstream tubing and BPR.
Active Bed: Load the reactor with the impregnated Pd/C catalyst (625–675 μm particle size) to achieve the desired bed volume (calculated for a 5–10 minute residence time at operational flow rates)[2].
Pre-heating Zone: Top the catalyst bed with a 3 cm layer of 60–80 mesh glass beads. Causality: Acts as a thermal equilibration zone, ensuring the incoming ambient liquid reaches 85 °C before contacting the catalyst, preventing thermal shock and reaction gradients.
Phase 2: System Priming & Hydrodynamic Wetting
4. Pressure Test: Flush the system with N₂ gas at 6 bar to verify seal integrity.
5. Catalyst Wetting: Using an HPLC pump, flow pure methanol through the reactor at 2.5 g/min for 30 minutes.
Self-Validation Check: Monitor the effluent flow. A steady, pulsation-free liquid output confirms the porous catalyst support is fully saturated, mitigating the risk of dry-spot channeling[4].
Introduce H₂ gas via a Mass Flow Controller (MFC) at 0.1–0.2 L/min[2].
Substrate Introduction: Switch the liquid feed from pure methanol to the substrate solution (N-benzyl-(1R,2R)-2-amino-1-methylcyclopentan-1-ol mandelic acid salt dissolved in 10 volumes of MeOH). Maintain the liquid flow rate at 2.5 g/min [2].
Equilibration & Sampling: Divert the initial effluent to a waste line for 3 residence times (~30 minutes).
Self-Validation Check: Draw a 1 mL sample and analyze via HPLC. Proceed to bulk collection only when the sample demonstrates >99% conversion, confirming the reactor has reached thermodynamic and kinetic steady-state.
Phase 4: Product Isolation
9. Collection: Route the steady-state effluent from the gas-liquid separator into the product collection vessel.
10. Shutdown: To terminate the run, switch the liquid feed back to pure methanol to flush the bed of residual product. Turn off the H₂ feed, depressurize the system, and cool to room temperature.
11. Workup: Evaporate the methanol solvent under reduced pressure to isolate the pure (1R,2R)-2-amino-1-methylcyclopentan-1-ol mandelic acid salt (Typical crude purity: 98.67%, ee: 99.96%)[2].
Quantitative Data Summary
The transition from batch to continuous flow yields dramatic improvements in process efficiency and safety. The table below summarizes the critical process parameters and outcomes.
Parameter
Batch Hydrogenation
Continuous Trickle Bed
Causality / Impact
Catalyst Type
5% Pd(OH)₂/C (Powder)
Impregnated Pd/C (625–675 μm)
Larger particles eliminate pressure drop limitations[1].
Scale-Up Synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Hydrochloride in Flow Reactors: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for the scale-up synthesis of (1R,2R)-2-Amino-1-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride, a key chiral building block in the pharmaceutical industry. Moving beyond traditional batch processing, this guide details a robust, multi-step continuous flow manufacturing process. The protocol leverages the inherent advantages of flow chemistry, including enhanced safety, improved heat and mass transfer, and superior process control, to enable efficient and scalable production. This guide offers detailed experimental protocols, from starting materials to the final active pharmaceutical ingredient (API) salt, supported by insights into the underlying chemical principles and process engineering. Furthermore, it emphasizes the integration of Process Analytical Technology (PAT) for real-time monitoring and control, ensuring consistent quality and process robustness.
Introduction: The Imperative for Continuous Flow in Chiral Amine Synthesis
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a critical chiral intermediate in the synthesis of several drug candidates, including advanced cyclin-dependent kinase (CDK) inhibitors.[1] The stereochemical integrity of this molecule is paramount to the efficacy and safety of the final API. Traditional batch synthesis of such chiral amines often faces significant challenges, including:
Safety Hazards: Highly exothermic reactions, such as epoxidation and epoxide ring-opening, pose a risk of thermal runaway in large batch reactors.[1]
Scalability Issues: Maintaining consistent heat and mass transfer during scale-up in batch reactors is notoriously difficult, often leading to variability in product quality and impurity profiles.
Long Processing Times: Batch operations typically involve lengthy heating and cooling cycles, as well as time-consuming material handling between steps.
Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering elegant solutions to these challenges.[2] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides precise control over reaction parameters, leading to enhanced safety, efficiency, and scalability.[3] This guide details a multi-step continuous process for the synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol, culminating in the formation of its hydrochloride salt.
The Strategic Advantages of a Continuous Flow Approach
The adoption of a continuous flow process for the synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol offers a multitude of benefits over conventional batch methods:
Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for highly efficient heat dissipation, effectively mitigating the risk of thermal runaways in exothermic steps.[1] The in-situ generation and immediate consumption of hazardous intermediates can further enhance process safety.
Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time minimizes the formation of byproducts, leading to higher yields and improved product purity.
Seamless Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the complex and often unpredictable challenges of scaling up batch reactors.
Process Intensification: Telescoping multiple reaction and work-up steps into a single, continuous sequence significantly reduces the manufacturing footprint, utility consumption, and overall cycle time.[1]
Integration of Process Analytical Technology (PAT): Continuous processes are ideally suited for the integration of in-line analytical tools for real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs), facilitating a Quality by Design (QbD) approach to manufacturing.[4]
Overall Synthesis Scheme
The continuous synthesis is comprised of four key stages, as illustrated below:
Step 1 & 2: Continuous Epoxidation and Epoxide Opening
This integrated two-step process is designed to mitigate the safety hazards associated with the highly exothermic nature of both reactions and the low thermal onset of the epoxide intermediate.[1]
Workflow Diagram:
Caption: Workflow for the integrated continuous epoxidation and epoxide opening.
Experimental Protocol:
Reagent Preparation:
Stream A: Prepare a solution of methylcyclopentene in a suitable solvent (e.g., acetonitrile).
Stream B: Prepare a dilute solution of methyltrioxorhenium (MTO) catalyst (0.0032 equivalents relative to methylcyclopentene) in the same solvent.[1]
Stream C: Prepare an aqueous solution of hydrogen peroxide (1.2 equivalents).[1]
Stream D: Neat benzylamine.
Stream E: Aqueous sodium bisulfite solution for quenching.
Epoxidation:
Pump streams A, B, and C simultaneously through a T-mixer into a Plug Flow Reactor (PFR), which is a coiled tube reactor.
The output from the PFR is fed directly into a cascade of three Continuous Stirred Tank Reactors (CSTRs) to ensure complete conversion.
The total residence time in the epoxidation reactor system (PFR + CSTRs) should be optimized to maximize conversion while minimizing byproduct formation. A residence time of approximately 3-4 minutes has been shown to be effective.[1]
Maintain the temperature of the reactors using a suitable cooling system to manage the exotherm.
Epoxide Opening:
The epoxide-containing stream from the CSTR cascade is mixed with the benzylamine stream (Stream D) in a T-mixer.
This mixture is then passed through a second PFR (coil reactor) to facilitate the nucleophilic ring-opening of the epoxide.
Quenching and Work-up:
The reaction mixture is quenched by mixing with the aqueous sodium bisulfite solution (Stream E) in a T-mixer, which feeds into a PFR equipped with static mixers to ensure thorough mixing and heat removal.[1]
The quenched mixture is then directed to a continuous liquid-liquid extraction system for work-up. This typically involves counter-current extraction with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) and washing with brine.[1]
The organic phase is then passed through a thin-film evaporator to remove the solvent, yielding the crude racemic amino alcohol, which is used directly in the next step.
This step is typically performed in a batch-wise manner following the continuous synthesis of the racemic amino alcohol, although continuous crystallization methods are being developed.
Experimental Protocol:
The crude racemic amino alcohol solution from the previous step is dissolved in a suitable solvent.
A solution of (S)-mandelic acid in the same solvent is added to selectively crystallize the (1R,2R)-2-amino-1-methyl-N-benzylcyclopentan-1-ol (S)-mandelate salt.[1]
The diastereomeric salt is isolated by filtration and washed.
The desired enantiomer can be liberated by treatment with a base.
Step 4: Continuous Debenzylation via Trickle Bed Hydrogenation
This step employs a trickle bed reactor for the safe and efficient removal of the N-benzyl protecting group.
Workflow Diagram:
Caption: Workflow for continuous debenzylation using a trickle bed reactor.
Experimental Protocol:
Reactor Setup: A trickle bed reactor is packed with a heterogeneous palladium catalyst, such as 5% Pd/(OH)₂/C.[1]
Reaction Execution:
The solution of the resolved amine salt from the previous step is continuously pumped into the top of the trickle bed reactor.
Hydrogen gas is introduced concurrently.
The liquid "trickles" down over the catalyst bed, reacting with the hydrogen.
The reaction is typically run at elevated temperature (e.g., 65-88 °C) and pressure (e.g., 5-7 bar).[1]
The product stream is continuously collected from the bottom of the reactor.
Step 5: Continuous Hydrochloride Salt Formation and Crystallization
The final step involves the formation of the hydrochloride salt, which can be achieved through continuous crystallization.
Experimental Protocol:
The solution of the final amine from the trickle bed reactor is mixed in-line with a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or a mixture of 2-propanol and toluene).
This supersaturated solution is then fed into a continuous crystallizer, such as a mixed-suspension, mixed-product removal (MSMPR) crystallizer or a plug flow crystallizer (PFC).
The resulting slurry of the hydrochloride salt is continuously removed and can be subjected to in-line filtration and drying.
Process Analytical Technology (PAT) for Real-Time Monitoring and Control
The integration of PAT is crucial for ensuring the robustness and efficiency of the continuous manufacturing process.[4]
FTIR/Raman Spectroscopy: In-line probes can be placed after the reactor outlets to monitor reaction conversion in real-time by tracking the disappearance of starting material peaks and the appearance of product peaks. For example, the disappearance of the epoxide peak can be monitored in Step 1.
In-line pH and Temperature Sensors: These are essential for monitoring the quench and extraction steps, ensuring complete neutralization and efficient phase separation.
On-line HPLC/UPLC: Automated sampling systems can be integrated to provide near real-time analysis of product purity and impurity profiles, allowing for rapid process adjustments.
Safety Considerations
Epoxidation: Hydrogen peroxide is a strong oxidizer. The use of dilute solutions and efficient cooling in the flow reactor is critical. The process should be designed to prevent the accumulation of unreacted hydrogen peroxide.
Hydrogenation: Hydrogen is a highly flammable gas. The trickle bed reactor should be located in a well-ventilated area, and appropriate safety measures, such as hydrogen detectors and automated shutdown systems, should be in place. The palladium catalyst can be pyrophoric and must be handled with care, especially after use.
Exothermic Reactions: The epoxidation and epoxide opening steps are highly exothermic. The superior heat transfer capabilities of the flow reactors are a key safety feature. Continuous monitoring of the temperature profile along the reactors is essential.
Conclusion
This application note has detailed a comprehensive, multi-step continuous flow process for the scale-up synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride. By leveraging the principles of flow chemistry, this process offers significant advantages in terms of safety, efficiency, and scalability over traditional batch manufacturing. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to implement modern, continuous manufacturing technologies for the production of critical pharmaceutical intermediates. The integration of Process Analytical Technology further enhances process understanding and control, paving the way for more robust and reliable manufacturing of high-quality APIs.
References
Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
Fu, W., & Jamison, T. F. (2019). A Modular, Multistep Continuous-Flow Synthesis of Imatinib and Analogs.
Hartman, R. L., Naber, J. R., & Buchwald, S. L. (2011). A modular, continuous-flow synthesis of imatinib (Gleevec).
Ley, S. V., Fitzpatrick, D. E., Ingham, R. J., & Myers, R. M. (2015). Organic synthesis: march of the machines.
METTLER TOLEDO. (n.d.). PAT for Pharmaceutical Continuous Manufacturing (PCM). Retrieved from [Link]
Pedersen, M. J., et al. (2018). A Flow-Based Synthesis of Melitracen HCl. Organic Process Research & Development, 22(10), 1438-1444.
Wiles, C., & Watts, P. (2014). Continuous flow reactors: a perspective. Green Chemistry, 16(1), 55-64.
Zhang, P., et al. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development, 24(12), 2734–2744.
Application Note: Anhydrous Hydrochloride Salt Formation of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
Introduction & Context (1R,2R)-2-amino-1-methylcyclopentan-1-ol is a highly valuable chiral building block, notably utilized in the synthesis of advanced oncology candidates such as CDK 2/4/6 inhibitors [1]. The free bas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Context
(1R,2R)-2-amino-1-methylcyclopentan-1-ol is a highly valuable chiral building block, notably utilized in the synthesis of advanced oncology candidates such as CDK 2/4/6 inhibitors [1]. The free base of this vicinal amino alcohol is typically an oil or low-melting solid that exhibits significant hygroscopicity and susceptibility to oxidative degradation over time.
Converting the free base to its hydrochloride (HCl) salt is a critical process step. This transformation enhances the compound's thermal stability, simplifies bulk handling, and upgrades the purity profile for downstream active pharmaceutical ingredient (API) manufacturing.
Mechanistic Insights & Process Rationale (E-E-A-T)
As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe.
Why Anhydrous Conditions?
The presence of both a primary amine and a tertiary hydroxyl group on a compact cyclopentyl ring renders the free base highly polar and exceptionally water-soluble. Attempting salt formation using aqueous hydrochloric acid results in a highly solvated, syrupy mass that strongly resists crystallization. To circumvent this, our protocol employs an anhydrous approach using 4M HCl in 1,4-dioxane [2, 3].
Thermodynamic Control: The protonation of the amine is highly exothermic. By conducting the addition at 0–5 °C in an aprotic anti-solvent (e.g., Methyl tert-butyl ether, MTBE), the thermal energy is safely dissipated. This prevents potential side reactions such as elimination or etherification.
Kinetic Precipitation: The resulting HCl salt is virtually insoluble in the MTBE/dioxane mixture. As the anhydrous HCl is introduced, the reaction is driven to completion via Le Chatelier's principle, resulting in immediate nucleation and high-yielding precipitation of the crystalline salt.
Logical decision matrix for selecting anhydrous over aqueous HCl salt formation.
Materials and Reagents
Reagent / Material
Grade / Specification
Function
(1R,2R)-2-amino-1-methylcyclopentan-1-ol
>98% ee, Free Base
Starting Material
Methyl tert-butyl ether (MTBE)
Anhydrous, >99.9%
Primary Solvent / Anti-solvent
4M HCl in 1,4-Dioxane
AcroSeal™ or equivalent
Acidifying Agent
Nitrogen Gas (N
2
)
High Purity (99.99%)
Inert Atmosphere
Experimental Protocol
This methodology establishes a self-validating system: the immediate formation of a white precipitate visually confirms the reaction trajectory, while the isolation in anhydrous media inherently prevents yield loss to the mother liquor.
Step 1: Reactor Preparation
Purge a clean, dry, jacketed glass reactor with N
2
for 15 minutes to ensure an inert, moisture-free atmosphere.
Maintain a slight positive pressure of N
2
throughout the operation to prevent atmospheric moisture ingress.
Step 2: Solubilization
Charge the reactor with 1.0 equivalent (e.g., 10.0 g, 86.8 mmol) of (1R,2R)-2-amino-1-methylcyclopentan-1-ol free base.
Add 10 volumes (100 mL) of anhydrous MTBE.
Stir at 250 RPM until the free base is completely dissolved, yielding a clear, colorless solution.
Step 3: Acidification
Cool the reactor jacket to 0–5 °C.
Equip the reactor with an addition funnel containing 1.1 equivalents (23.8 mL) of 4M HCl in 1,4-dioxane.
Begin dropwise addition of the HCl solution over 30 minutes.
Causality Note: Slow addition prevents localized heat spikes and supersaturation, promoting the growth of larger, easily filterable crystals rather than a fine, amorphous powder.
Step 4: Crystallization and Aging
Upon completion of the addition, a thick white slurry will have formed.
Maintain the temperature at 0–5 °C and continue stirring for 2 hours. This aging process ensures complete salt formation and maximizes the thermodynamic stability of the crystal lattice.
Step 5: Isolation and Drying
Filter the cold slurry under a vacuum using a sintered glass funnel (porosity 3).
Wash the filter cake with 2 volumes (20 mL) of pre-chilled (0 °C) anhydrous MTBE to displace residual dioxane and impurities.
Transfer the white crystalline solid to a vacuum oven. Dry at 40 °C under high vacuum (<10 mbar) for 12 hours or until a constant weight is achieved.
Workflow for anhydrous conversion of (1R,2R)-2-amino-1-methylcyclopentan-1-ol to its HCl salt.
Analytical Validation & Expected Outcomes
To ensure the protocol acts as a self-validating system, the isolated salt must be evaluated against strict analytical parameters. Deviations in chloride content or water content indicate incomplete protonation or moisture ingress during isolation, respectively.
Parameter
Analytical Method
Acceptance Criteria
Appearance
Visual Inspection
White crystalline solid
Yield
Gravimetric
> 92% (Theoretical)
Chemical Purity
HPLC (ELSD or CAD)
> 99.0% (a/a)
Chiral Purity
Chiral HPLC
> 99.5% ee
Chloride Content
AgNO
3
Titration
23.0% - 24.0% (w/w)
Water Content
Karl Fischer Titration
< 0.5% (w/w)
References
Title: Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
Source: Organic Process Research & Development
URL: [Link]
Title: Continuous flow aminolysis under high temperature and pressure
Source: Journal of Flow Chemistry
URL: [Link]
Title: An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification
Source: Bioorganic & Medicinal Chemistry Letters
URL: [Link]
Method
Application Note: Continuous Flow Synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol via MTO-Catalyzed Epoxidation
Executive Summary The chiral amino alcohol (1R,2R)-2-amino-1-methylcyclopentan-1-ol is a critical building block in the development of next-generation cyclin-dependent kinase (CDK 2/4/6) inhibitors for oncology [1]. Trad...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The chiral amino alcohol (1R,2R)-2-amino-1-methylcyclopentan-1-ol is a critical building block in the development of next-generation cyclin-dependent kinase (CDK 2/4/6) inhibitors for oncology [1]. Traditional batch syntheses of this intermediate rely on hazardous peracids (e.g., mCPBA) for the initial epoxidation step, which presents severe thermal runaway risks and scalability bottlenecks.
This application note details a highly efficient, atom-economical, and scalable methodology utilizing Methyltrioxorhenium (MTO) as a catalyst for the epoxidation of 1-methylcyclopentene, integrated into a continuous flow manufacturing paradigm. By leveraging MTO in flow, researchers can achieve precise thermal control, eliminate intermediate accumulation, and seamlessly telescope the epoxide into the subsequent amination step.
Mechanistic Insights: The Role of MTO and Pyridine
Methyltrioxorhenium (CH₃ReO₃) is a highly active catalyst for the epoxidation of olefins when paired with aqueous hydrogen peroxide (H₂O₂) [2]. The catalytic cycle involves the sequential oxidation of the resting MTO state to mono-peroxo and active bis-peroxo rhenium complexes, which subsequently transfer oxygen to the alkene.
The Causality of Diol Suppression:
A major challenge in epoxidation is the acid-catalyzed ring-opening of the resulting epoxide into a diol byproduct. Because MTO/H₂O₂ solutions are inherently acidic, the unprotected epoxide of 1-methylcyclopentene is highly susceptible to degradation. To counteract this, catalytic pyridine is introduced into the system. Pyridine serves a dual purpose:
Ligand Coordination: It coordinates to the rhenium metal center, modulating its Lewis acidity.
In situ Buffering: It acts as a mild base, neutralizing the acidic environment and completely suppressing the hydrolytic ring-opening pathway.
This strategic addition ensures that the reaction mixture maintains high purity, allowing it to be used directly in the next synthetic step without intermediate isolation [1].
Figure 2: Mechanistic cycle of MTO-catalyzed epoxidation with pyridine coordination.
Continuous Flow Manufacturing Strategy
Both the epoxidation of 1-methylcyclopentene and the subsequent epoxide opening with benzylamine are highly exothermic reactions. In a traditional batch reactor, heat accumulation limits the dosing rate and poses a severe safety hazard.
Transitioning these steps to a continuous flow reactor provides a high surface-area-to-volume ratio, ensuring near-isothermal conditions. The flow setup allows the hazardous epoxide intermediate to be consumed as it is generated, drastically reducing the active inventory of reactive species and enabling the production of hundreds of kilograms of the target API building block safely [1].
Figure 1: Multistep continuous flow synthesis of (1R,2R)-2-amino-1-methylcyclopentan-1-ol.
Quantitative Data Summary
The transition from batch peracid oxidation to MTO-catalyzed flow epoxidation yields significant improvements in safety, purity, and overall yield.
The following protocols describe the telescoped continuous flow synthesis of the racemic trans-amino alcohol intermediate.
Protocol A: Preparation of the MTO Catalyst Solution
Causality: Pre-dissolving the catalyst ensures a homogeneous feed into the flow reactor, preventing localized concentration gradients that could lead to temperature spikes.
Charge a glass-lined preparation vessel with 1-methylcyclopentene (1.0 equiv).
Add pyridine (0.1 equiv) to the vessel. Note: The basicity of pyridine is critical to prevent downstream diol formation.
Charge Methyltrioxorhenium (MTO) (0.003 equiv) into the mixture at 20–25 °C.
Stir the mixture for 15 minutes.
Validation Checkpoint 1: Visually inspect the solution. The system is validated for flow when the MTO is completely dissolved, yielding a clear, pale-yellow homogeneous solution.
Protocol B: Continuous Flow Epoxidation
Causality: Pumping the organic and aqueous phases through a static mixer ensures a high interfacial area for the biphasic reaction, driving the mass transfer of the active peroxo-rhenium species.
Connect the MTO/alkene/pyridine feed stream to Pump A.
Connect a 30% aqueous H₂O₂ solution (1.2 equiv) to Pump B.
Set the flow rates to achieve a residence time of exactly 10 minutes in a jacketed plug-flow reactor (PFR) maintained at 25 °C.
Direct the reactor effluent into a continuous phase separator.
Validation Checkpoint 2: Collect a 50 µL aliquot of the organic phase exiting the separator. Analyze via GC-FID. The protocol is self-validated if 1-methylcyclopentene conversion is >99% and the diol impurity peak area is <1.0%.
Protocol C: Telescoped Epoxide Opening
Causality: Residual H₂O₂ must be quenched prior to amination; otherwise, it will oxidize the benzylamine reagent, forming unwanted N-oxide impurities and reducing the yield.
Feed the organic phase from Protocol B into a stirred tank reactor (CSTR) containing a 14% aqueous sodium sulfite (Na₂SO₃) solution (0.33 equiv) to quench residual peroxides.
Validation Checkpoint 3: Test the organic layer with potassium iodide (KI) starch paper. The system is validated when the paper remains white (negative for peroxides).
Pump the quenched organic phase (containing the epoxide) into a second heated PFR (100 °C) alongside a feed of benzylamine (1.5 equiv) and water.
Maintain a residence time of 60 minutes to ensure complete ring opening.
Cool the effluent and separate the phases to isolate the racemic trans-2-(benzylamino)-1-methylcyclopentan-1-ol, ready for downstream chiral resolution with (S)-mandelic acid.
References
Duan, S. Q., et al. "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development, 2020.
URL:[Link]
Herrmann, W. A., et al. "Methyltrioxorhenium as a Catalyst for Olefin Oxidation." Angewandte Chemie International Edition in English, 1991.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Synthesis
Welcome to the Technical Support Center. This guide is designed for chemical engineers, synthetic chemists, and drug development professionals scaling up the production of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for chemical engineers, synthetic chemists, and drug development professionals scaling up the production of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a critical chiral amino alcohol intermediate for CDK 2/4/6 inhibitors[1].
A major bottleneck in the standard epoxidation-amination route is the formation of the undesired 1-methylcyclopentane-1,2-diol impurity[1]. This guide provides mechanistic troubleshooting, optimized continuous flow protocols, and empirical data to help you suppress this side reaction and ensure high assay yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During the epoxidation of 1-methylcyclopentene using MTO/H2O2, my post-quench assay shows up to 50% of the 1-methylcyclopentane-1,2-diol impurity. What is driving this hydrolysis?A1: The diol impurity is primarily formed during the reaction quench, not the epoxidation itself[1]. While sodium bisulfite (NaHSO₃) is a standard reagent used to quench excess H₂O₂, the redox reaction between NaHSO₃ and H₂O₂ generates acidic byproducts, dropping the pH of the aqueous layer to 4–5[1]. At this mildly acidic pH, the highly strained 1-methyl-1,2-epoxycyclopentane intermediate undergoes rapid acid-catalyzed nucleophilic ring-opening by water. As demonstrated by , this can convert up to 50% of your desired epoxide into the diol impurity[1][2].
Q2: How can I modify the quench to prevent this acid-catalyzed hydrolysis?A2: You must control both the pH and the residence time of the epoxide in the aqueous phase. Transitioning from a batch quench to a continuous flow work-up is highly recommended[1]. By utilizing a Plug Flow Reactor (PFR) for the initial quench, followed by rapid phase separation and a continuous wash with a mildly basic 14% Na₂SO₃ (sodium sulfite) solution, you prevent the pH drop[1]. Sodium sulfite avoids the acidic drift associated with bisulfite, keeping the environment alkaline and suppressing water attack[1].
Q3: Why is heat removal critical during the continuous quench, and how is it achieved?A3: The quenching of excess H₂O₂ is highly exothermic[1]. If the temperature spikes, the kinetics of the diol formation accelerate exponentially. To create a self-validating thermal control system, use a Teflon coil (e.g., 4 mm ID) packed with ~1.5 mm glass beads acting as a static mixer[1]. While perfluoroalkoxy resins like Teflon have a lower overall heat-transfer capacity than metals, the high surface-area-to-volume ratio of the PFR tubing combined with the glass beads ensures localized heat dissipation, maintaining isothermal conditions and preventing thermal runaway[1].
Part 2: Visualizing Process Logic and Pathways
To fully understand the causality of the impurity formation and the engineering solution, review the mechanistic and workflow diagrams below.
Reaction pathway showing desired amination versus undesired acid-catalyzed diol formation.
Continuous flow work-up utilizing a PFR and rotating disk columns to minimize diol impurity.
Part 3: Quantitative Process Comparison
The implementation of continuous flow technologies directly impacts the purity profile and throughput of the synthesis. The table below summarizes the quantitative improvements achieved when migrating from a traditional batch quench to an optimized continuous process[1].
Process Parameter
Traditional Batch Process
Optimized Continuous Flow Process
Production Scale
100 kg
100 kg
Reactor Footprint
Large-scale Batch Reactors
8 L Flow System (2 L PFR + 6 L CSTR)
Total Processing Time
>5 Days (Requires ~10 batches)
1 Day
Diol Impurity Levels
Up to 50% (Subject to pH drift)
Controlled to 4.6% – 4.7%
Overall Assay Yield
Highly variable
88.2% – 91.8%
Part 4: Step-by-Step Experimental Protocol
Continuous Quench and Extraction of 1-Methyl-1,2-epoxycyclopentane
Note: This protocol assumes the upstream epoxidation utilizing methyltrioxorhenium (MTO) and 1.2 equivalents of H₂O₂ is complete and ready for work-up[1].
PFR Configuration: Set up a Plug Flow Reactor (PFR) using a 4 mm internal diameter Teflon coil[1]. Tightly pack the coil with 1.5 mm glass beads to serve as a static mixer and enhance localized heat dissipation[1].
Continuous Quenching: Simultaneously pump the epoxidation reaction effluent and the aqueous quench solution into the PFR. Adjust the flow rates to achieve a strict residence time of 3–4 minutes[1]. Monitor the receiving tank to ensure adequate heat removal (target
ΔT≈0∘C
)[1].
Primary Phase Separation: Continuously route the quenched effluent from the PFR directly into the first Rotating Disk Column (RDC 1)[1]. Allow the organic and aqueous phases to separate dynamically, minimizing the time the epoxide spends in contact with the aqueous layer.
Alkaline Wash: Transfer the separated organic phase from RDC 1 into a second Rotating Disk Column (RDC 2)[1]. Continuously wash the organic stream with a 14% (w/w) Na₂SO₃ aqueous solution[1]. This step neutralizes any residual acid, decomposes trace peroxides, and prevents the pH from dropping into the critical 4–5 range[1].
Collection & Verification: Collect the organic phase exiting RDC 2. Verify via GC or HPLC that the diol impurity is successfully controlled to
≤4.7%
and that no starting material residue remains[1].
Downstream Amination: Directly subject the collected organic phase to epoxide ring-opening with benzylamine under basic conditions to yield the racemic benzylamino alcohol (favoring the desired regioisomer at ~5:1), followed by chiral resolution and debenzylation to afford the final (1R,2R)-2-amino-1-methylcyclopentan-1-ol[1].
References
Duan, S. Q., et al. "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development, 2020, 24(12), 2734–2744. URL:[Link]
Technical Support Center: Optimizing pH During Sodium Bisulfite Quench in Methylcyclopentene Epoxidation
Welcome to the Technical Support Center. Epoxidation of methylcyclopentene is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Epoxidation of methylcyclopentene is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). While the forward epoxidation step (using oxidants like
H2O2
/catalyst or mCPBA) is generally robust, the subsequent quenching of excess oxidant with sodium bisulfite (
NaHSO3
) is a notorious point of failure.
Without rigorous pH control, researchers frequently observe significant degradation of the target methylcyclopentene oxide into its corresponding diol. This guide provides mechanistic insights, troubleshooting steps, and field-validated protocols to optimize your quench workflow and maximize epoxide yield.
Mechanistic Workflow & Logical Relationships
Logical workflow of sodium bisulfite quench highlighting pH-dependent epoxide stability.
Troubleshooting & FAQs
Q1: Why does the pH drop so drastically when I add sodium bisulfite to quench the excess oxidant?A1: The chemical reduction of peroxides or peracids by sodium bisulfite generates highly acidic byproducts. For example, when quenching hydrogen peroxide (
H2O2
), the bisulfite ion (
HSO3−
) is oxidized to bisulfate (
HSO4−
), which is a moderately strong acid (
pKa≈1.99
). Even though
NaHSO3
solutions are mildly acidic to neutral on their own, the generation of bisulfate during the redox quench rapidly[1].
Q2: Why is this sudden drop in pH detrimental to methylcyclopentene oxide?A2: Epoxides possess significant ring strain (
≈13
kcal/mol). Under acidic conditions, the epoxide oxygen is readily protonated. This protonation draws electron density away from the adjacent carbons, making the more substituted carbon (the tertiary carbon of 1-methylcyclopentene oxide) highly electrophilic. Water present in the aqueous quench then attacks this position via an
SN1
-like pathway,[2]. In unbuffered bisulfite quenches,[1].
Q3: What is the optimal pH range for this quench, and how does it prevent degradation?A3: The [3]. Maintaining mildly basic to neutral conditions prevents the protonation of the epoxide oxygen. While epoxides can undergo base-catalyzed ring opening, this process requires a strong nucleophile (like hydroxide or alkoxide) to directly attack the less substituted carbon via a [4]. Because water is a poor nucleophile and the
SN2
trajectory is sterically hindered, the epoxide remains [5].
Q4: How do I practically maintain this optimal pH during a highly exothermic quench?A4: The most reliable approach is a co-dosing or pre-buffered quench strategy . Instead of adding pure
NaHSO3
, the quench solution should be formulated with a buffering agent such as sodium bicarbonate (
NaHCO3
) or sodium carbonate (
Na2CO3
). Alternatively, the reaction mixture can be diluted with a biphasic organic solvent (e.g., ethyl acetate or dichloromethane) to partition the epoxide away from the aqueous interface while the buffer neutralizes the generated bisulfate.
Quantitative Data: Impact of Quench pH on Epoxide Yield
To illustrate the causality between pH and product stability, the following table summarizes typical experimental outcomes based on different quenching strategies.
This step-by-step methodology is designed as a self-validating system. The continuous evolution of
CO2
gas serves as a visual indicator that the buffer is actively neutralizing the acidic bisulfate byproduct, while the KI-starch test ensures the complete consumption of the safety hazard (excess oxidant).
Materials Required:
Crude epoxidation reaction mixture (containing methylcyclopentene oxide and excess oxidant).
Extraction solvent (e.g., Ethyl Acetate or Dichloromethane).
Potassium iodide (KI) starch indicator paper.
Step-by-Step Procedure:
Preparation of the Quench Bath: In a secondary reactor or large Erlenmeyer flask, prepare a biphasic quench mixture consisting of equal volumes of saturated
NaHCO3
(aq) and the extraction solvent. Cool the mixture to 0–5 °C using an ice bath.
Pre-neutralization: Slowly add the 10%
NaHSO3
solution into the
NaHCO3
buffer. Note: Ensure the molar amount of bisulfite exceeds the theoretical remaining oxidant by at least 1.5 equivalents.
Controlled Transfer: Using an addition funnel, add the crude epoxidation mixture dropwise into the vigorously stirred buffered quench bath. Maintain the internal temperature below 15 °C to suppress any thermal degradation.
Observation & Validation: Observe the reaction for effervescence (
CO2
release). The presence of bubbling validates that the acid generated by the redox quench is being actively neutralized, protecting the epoxide.
Peroxide Verification: After 30 minutes of stirring, spot the aqueous phase onto KI-starch paper. A lack of blue/black color confirms the complete consumption of the oxidant.
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash once with brine to remove residual salts, and dry over anhydrous
Na2SO4
.
Concentration: Concentrate the organic layer under reduced pressure. Keep the water bath < 30 °C to prevent volatilization of the low-boiling methylcyclopentene oxide, yielding the pure epoxide.
References
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. ACS Publications. URL: [Link]
A simple and efficient protocol for epoxidation of olefins using dimethyldioxirane. ResearchGate. URL: [Link]
Reactivity of the biphasic trichloroacetonitrile-CH2Cl2/H2O2 system in the epoxidation of soybean oil. SciSpace. URL: [Link]
Epoxide Ring Opening With Base. Master Organic Chemistry. URL: [Link]
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. URL: [Link]
Improving enantiomeric excess (ee) in (1R,2R)-2-amino-1-methylcyclopentan-1-ol chiral resolution
Welcome to the Technical Support Center for the synthesis and chiral resolution of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a critical chiral building block for cyclin-dependent kinase (CDK) 2/4/6 inhibitors. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and chiral resolution of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a critical chiral building block for cyclin-dependent kinase (CDK) 2/4/6 inhibitors. This guide is designed for drug development professionals and process chemists to troubleshoot enantiomeric excess (ee) bottlenecks, understand the causality behind reaction failures, and implement self-validating protocols.
Part 1: Troubleshooting FAQs
Q1: Why does my classical resolution with (S)-mandelic acid stall at ~85-90% ee, and how can I improve the chiral purity?
Expertise & Causality:
During the upstream epoxide opening step with benzylamine, the crude mixture typically contains ~74% racemic benzylamino alcohol, ~11% regioisomer, and ~6% unreacted benzylamine[1]. When applying (S)-mandelic acid for chiral resolution, these impurities—especially the highly basic benzylamine and the unwanted (S)-enantiomer—readily form competitive salts. These competitive salts co-precipitate with your product, artificially suppressing the enantiomeric excess (ee) of the isolated batch.
Self-Validating Solution:
Do not rely solely on the initial mandelic acid crystallization. Instead, implement a subsequent tosylate salt formation step. By introducing exactly 5% methanol (MeOH) into the tosylate crystallization matrix, you fundamentally alter the solvation energy profile. The polar protic nature of the 5% MeOH selectively solubilizes the benzylamine tosylate (purging it to <0.5%) and fully rejects the (S)-enantiomer[2].
Self-Validation Check: If the mother liquor remains visibly cloudy or highly colored after MeOH addition while the target crystals form, it physically validates that the impurities are successfully trapped in the solution phase while the desired (1R,2R)-tosylate salt precipitates.
Q2: I am using a biocatalytic transaminase (e.g., ATA-71) for reductive amination. The ee is excellent (>96%), but my isolated yield is extremely low. What is the mechanism behind this loss?
Expertise & Causality:
Transaminases like ATA-71 provide exceptional stereoselectivity (96.9% ee) for the (1R,2R) configuration[2]. However, two mechanistic bottlenecks cause severe yield attrition:
Thermodynamic Equilibrium: Using isopropylamine as the amine donor generates acetone as a byproduct. The equilibrium constant for this transformation is near 1, meaning the reverse reaction competes aggressively, causing the reaction to stall at ~91% conversion[2].
Partition Coefficient (LogP) Inversion: The resulting (1R,2R)-2-amino-1-methylcyclopentan-1-ol is highly water-soluble. Traditional biphasic aqueous-organic extractions fail because the product thermodynamically prefers the aqueous enzymatic buffer over the organic phase[2].
Self-Validating Solution:
To bypass the extraction failure, abandon standard biphasic extraction. Transition to an engineered Imine Reductase (IRED) system. IREDs drive the reductive amination forward without the isopropylamine equilibrium limitations. To solve the water-solubility issue, couple the enzymatic reaction with in-situ product removal (ISPR) or continuous thin-film distillation to physically bypass the aqueous partition trap[1].
Part 2: Quantitative Data Comparison
Q3: How do the different resolution strategies quantitatively compare?
Below is a structured comparison of the primary resolution methodologies, highlighting their impact on enantiomeric excess and process scalability.
Resolution Method
Resolving Agent / Enzyme
Enantiomeric Excess (ee)
Key Challenges / Limitations
Optimization Strategy
Classical (Initial)
DNBPG
95–97%
Reagent is expensive and difficult to source at scale; requires multiple reslurries.
Switch to (S)-Mandelic Acid for better scalability.
Classical (Optimized)
(S)-Mandelic Acid
>99% (after TsOH purge)
High product loss in mother liquor (18–22%); co-precipitation of benzylamine.
Add 5% MeOH during tosylate salt formation to purge impurities.
Biocatalytic (Transaminase)
ATA-71 (with Isopropylamine)
96.9%
Unfavorable equilibrium limits conversion (~91%); extreme water solubility prevents extraction.
Switch to IREDs or utilize continuous extraction methods.
Biocatalytic (IRED)
Engineered Imine Reductase
>99.5%
Requires specialized engineered enzymes and tight pH/temperature control.
Implement continuous flow processing and thin-film distillation.
Part 3: Validated Experimental Protocols
Q4: What is the exact protocol for the optimized (S)-mandelic acid resolution and subsequent tosylate salt purification?
This step-by-step methodology ensures a self-validating workflow that guarantees >99% ee.
Phase 1: Initial Resolution
Dissolve the crude racemic benzylamino alcohol (derived from the epoxide opening) in 20 volumes of acetone[1].
Charge 0.52 equivalents of (S)-mandelic acid to the reactor to initiate salt formation[1].
Stir the mixture until the diastereomeric salt fully precipitates. Filter the crude salt (Note: Expect mother liquor losses of 18–22% as a standard process parameter)[1].
Phase 2: Tosylate Salt Formation & Impurity Purge
4. Suspend the isolated crude mandelic acid salt in a crystallization solvent matrix containing exactly 5% Methanol (MeOH) by volume[2].
5. Add p-toluenesulfonic acid (TsOH) to initiate the salt exchange[2].
6. Allow the mixture to crystallize. The 5% MeOH will selectively solubilize the benzylamine tosylate and the (S)-enantiomer byproducts[2].
7. Filter and isolate the highly pure (1R,2R)-benzylamino alcohol tosylate salt (Benzylamine purged to <0.5%)[2].
Phase 3: Debenzylation (Hydrogenation)
8. Charge the purified tosylate salt (e.g., 56.91 g, 150.8 mmol) into a pressure-rated hydrogenation reactor[2].
9. Add 10 wt % Pd/C catalyst (e.g., 5.69 g) and 10 volumes of Methanol (570 mL)[2].
10. Purge the reactor with nitrogen (3 cycles), followed by hydrogen gas (3 cycles) to ensure a safe, oxygen-free environment[2].
11. Heat the reactor to 40 °C under hydrogen pressure until complete conversion is achieved[2].
12. Filter the catalyst through a pad of Celite and concentrate the filtrate to isolate the final (1R,2R)-2-amino-1-methylcyclopentan-1-ol tosylate (>99% ee)[1].
Part 4: Process Workflows & Visualizations
Comparative workflows for chemical and biocatalytic chiral resolution of the amino alcohol.
Logical relationship of tosylate salt formation and selective impurity purging via 5% methanol.
Part 5: References
Title: Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
Source: Organic Process Research & Development (ACS Publications)
URL:1
Title: Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor
Source: Organic Process Research & Development (ACS Publications)
URL:2
Technical Support Center: Troubleshooting (1R,2R)-2-Amino-1-methylcyclopentan-1-ol HCl Crystallization
Executive Summary The isolation of (1R,2R)-2-amino-1-methylcyclopentan-1-ol hydrochloride is a critical bottleneck in the synthesis of advanced cyclin-dependent kinase (CDK) inhibitors[1]. As a highly polar, chiral amino...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The isolation of (1R,2R)-2-amino-1-methylcyclopentan-1-ol hydrochloride is a critical bottleneck in the synthesis of advanced cyclin-dependent kinase (CDK) inhibitors[1]. As a highly polar, chiral amino alcohol, this intermediate is prone to liquid-liquid phase separation (oiling out), severe hygroscopicity, and stereoisomeric lattice disruptions during crystallization[1],[2]. This guide provides mechanistic troubleshooting and self-validating protocols to maximize crystalline yield and enantiomeric purity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my product "oil out" instead of forming a crystalline solid, and how does this affect yield?A1: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent system, crossing the binodal curve before reaching the solubility boundary[2]. For this specific cyclopentanol derivative, rapid cooling or excessive antisolvent addition traps the API in a metastable, solute-rich liquid phase. This physically prevents ordered lattice nucleation, devastating your yield.
Causality & Fix: The kinetic barrier to nucleation in the oil phase is too high. To bypass LLPS, you must decrease the initial concentration, flatten the cooling ramp, and introduce seed crystals at the upper boundary of the metastable zone to force solid-phase nucleation before the LLPS boundary is breached[3],[2].
Q2: My overall yield fluctuates between 30% and 80% across batches. What is the primary chemical culprit?A2: The most common culprit for erratic yield in amino alcohol hydrochlorides is trace moisture[2]. The protonated amine and chloride counterion form a highly favorable hydration sphere with water. Even 0.5% water in your solvent system will exponentially increase the solubility of the salt, keeping the product dissolved in the mother liquor.
Causality & Fix: Water outcompetes the antisolvent (e.g., MTBE) for hydrogen bonding with the hydroxyl and ammonium groups. You must implement strict Karl Fischer (KF) titration checks (< 0.05% water) prior to crystallization.
Q3: How do upstream impurities affect the crystallization thermodynamics?A3: The synthesis of the racemic epoxide precursor and subsequent aminolysis generates diastereomeric and enantiomeric impurities[1]. If the upstream chiral resolution (typically utilizing R-mandelic acid followed by S-mandelic acid) is incomplete, the undesired (1S,2S) enantiomer acts as a lattice terminator[1]. It binds to the growing crystal face but cannot properly integrate, stalling crystal growth and artificially suppressing the yield.
Part 2: Quantitative Data & Solvent Screening
The following self-validating data table summarizes the thermodynamic performance of various solvent/antisolvent systems for this specific hydrochloride salt.
Primary Solvent
Antisolvent (Ratio)
Moisture (KF %)
LLPS (Oiling Out)
Crystal Morphology
Isolated Yield (%)
Isopropanol (IPA)
MTBE (1:2)
< 0.05%
No
Prisms
88%
Isopropanol (IPA)
EtOAc (1:2)
< 0.05%
No
Needles
82%
Ethanol (EtOH)
MTBE (1:2)
< 0.05%
Yes (at >2M)
Amorphous/Oil
45%
Isopropanol (IPA)
MTBE (1:2)
0.50%
No
Fine powder
31%
Data Interpretation: IPA/MTBE provides the optimal balance of solubility and antisolvent crashing power, provided the system remains strictly anhydrous.
Part 3: Self-Validating Experimental Protocol
This protocol integrates built-in analytical checkpoints to ensure a self-validating workflow, guaranteeing that each step confirms the success of the previous one.
Free Base Dissolution & Validation: Dissolve the enantiomerically pure (1R,2R)-2-amino-1-methylcyclopentan-1-ol free base in anhydrous Isopropanol (10 mL/g).
Self-Validation Check: Perform Karl Fischer titration on the solution. Do not proceed if KF > 0.05%. If >0.05%, perform azeotropic distillation with dry IPA.
Salt Formation: Cool the reactor to 0–5 °C. Slowly dose 1.05 equivalents of anhydrous HCl in IPA. Maintain the temperature below 10 °C to prevent thermal degradation.
Supersaturation Generation: Heat the suspension to 60 °C until complete dissolution is achieved.
Self-Validation Check: Inspect visually or via an inline focused beam reflectance measurement (FBRM) probe to confirm zero chord counts (complete dissolution).
Seeding: Cool the solution to 45 °C (the predetermined upper metastable zone). Add 1% w/w of crystalline (1R,2R)-2-amino-1-methylcyclopentan-1-ol HCl seeds[3]. Hold the temperature for 30 minutes to allow the seed bed to mature.
Antisolvent Addition: Over 2 hours, linearly dose anhydrous Methyl tert-butyl ether (MTBE) (20 mL/g) while maintaining a constant stirring rate (e.g., 250 RPM) to ensure adequate liquid-liquid mass transfer[3].
Cooling & Isolation: Ramp the cooling to 5 °C at a strict rate of 0.1 °C/min.
Self-Validation Check: Sample the supernatant and analyze via HPLC. The mother liquor concentration should be < 5 mg/mL before filtration to confirm maximum yield has been achieved.
Filtration: Filter the slurry under a dry nitrogen blanket. Wash the cake with cold, anhydrous MTBE and dry under vacuum at 40 °C.
Part 4: Process Visualizations
Caption: Logic tree for diagnosing low yield in amino alcohol crystallization.
Caption: Workflow for continuous synthesis and crystallization of the target API.
References
[1]Title: Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
[3]Title: Small-Volume Continuous Manufacturing of Merestinib. Part 1. Process Development and Demonstration
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Optimizing hybrid PFR/CSTR reactor conditions for chiral amino alcohol manufacturing
Welcome to the Advanced Flow Chemistry Support Portal. This guide is engineered for researchers and drug development professionals optimizing the continuous synthesis of chiral amino alcohols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Flow Chemistry Support Portal. This guide is engineered for researchers and drug development professionals optimizing the continuous synthesis of chiral amino alcohols. Because these syntheses often involve highly exothermic steps (e.g., epoxidation) followed by slower, multiphase steps (e.g., epoxide-opening amination or reactive crystallization), relying on a single reactor type often leads to thermal degradation, broad residence time distributions (RTD), or system fouling.
This portal provides diagnostic troubleshooting, mechanistic insights, and self-validating protocols for implementing a Hybrid PFR/CSTR Cascade —a proven architecture that leverages the high heat-transfer of a Plug Flow Reactor (PFR) with the solid-handling capabilities of Continuous Stirred-Tank Reactors (CSTRs)[1].
Part 1: Diagnostic Matrix & Quantitative Performance
To understand why a hybrid system is necessary, we must look at the physical chemistry governing reactor volumes and yields. The table below summarizes the quantitative advantages of transitioning from isolated reactors to a hybrid cascade, specifically for reactive crystallization processes[2][3].
Table 1: Quantitative Performance Metrics for Reactor Configurations
Performance Metric
PFR Only
Single CSTR
Hybrid Cascade (PFR + 4 CSTRs)
Reactor Volume Required (97% Conversion)
1.2 L
12.4 L
~2.0 L
Reaction Yield (Reactive Crystallization)
N/A (High Clogging Risk)
89.6 ± 0.4%
91.3 ± 0.5%
Heat Transfer Efficiency (Surface/Volume)
High (
>1000
m²/m³)
Low (
<10
m²/m³)
Optimized (High in Stage 1)
Manufacturing Defect Rate
Approaching 6-Sigma
2-3 Sigma (Traditional Batch)
Approaching 6-Sigma (<0.0003%)
Part 2: Mechanistic Troubleshooting & FAQs
Q1: We are experiencing thermal runaway and low enantiomeric excess (ee) during the initial epoxidation step in our CSTR. How do we stabilize the temperature?
The Causality: CSTRs have a low surface-area-to-volume ratio, which severely limits heat dissipation during highly exothermic reactions like epoxidation. When heat cannot escape, localized "hot spots" form, accelerating side reactions and causing chiral degradation.
The Solution: Decouple the reaction stages. Move the initial epoxidation step into a PFR placed upstream of your CSTR. The tubular geometry of the PFR provides rapid, uniform heat transfer, safely quenching the exotherm. The intermediate can then flow into the CSTR for the slower, less exothermic epoxide-opening step[1].
Q2: We integrated a PFR for reactive crystallization of our API, but the tubing frequently clogs with slurry. How can we maintain continuous flow?
The Causality: PFRs lack active agitation. When a reaction reaches high supersaturation and begins to crystallize, the particles settle out of the laminar flow profile, agglomerate on the reactor walls, and eventually block the channel.
The Solution: Use the PFR only to generate a high initial supersaturation and rapid nucleation. Calculate the exact residence time required to reach the onset of nucleation, and transition the flow into a CSTR cascade immediately at that point. The active agitation in the CSTRs prevents particle settling and allows for controlled crystal growth without clogging[3].
Q3: Tracer studies show a broad Residence Time Distribution (RTD) in our system, leading to unreacted precursors in the final product.
The Causality: A single CSTR operates at the lowest reaction rate (the exit concentration) and inherently allows some fresh feed to bypass directly to the exit (short-circuiting), resulting in a broad, exponential RTD.
The Solution: Approximate the narrow RTD of a PFR by placing multiple CSTRs in series. As you increase the number of stages in the cascade, the overall RTD narrows significantly. A 4-stage CSTR cascade can achieve 97% conversion in just 2.0 L of total volume, compared to the 12.4 L required for a single CSTR[2].
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and batch-to-batch reproducibility, use the following self-validating workflow to initialize and tune your hybrid PFR-CSTR cascade.
Step 1: System Priming & Thermal Equilibration
Action: Flush the PFR and CSTR cascade with the reaction solvent. Set the PFR cooling jacket to the target epoxidation temperature and the CSTR heating mantles to the optimal ring-opening temperature.
Validation: Do not introduce reagents until all internal thermocouple readings show a variance of
<0.5∘C
over a 10-minute window.
Action: Inject a UV-active tracer pulse at the PFR inlet. Monitor the outlet of the final CSTR using an in-line UV-Vis spectrometer.
Validation: Calculate the variance (
σ2
) of the exit peak. The system is validated for chiral integrity only if the calculated number of theoretical tanks (
N
) matches the physical number of CSTRs in your cascade (
±10%
). If
N
is significantly lower, dead zones are present; increase CSTR agitation speed and repeat[3].
Step 3: Continuous Reagent Feed & PAT Initialization
Action: Initiate the feed of chiral precursors using high-precision mass flow controllers. Activate in-line Process Analytical Technology (PAT)—specifically ReactIR for concentration monitoring and Focused Beam Reflectance Measurement (FBRM) for crystal chord length[3].
Action: Monitor the ReactIR signal for the appearance of the chiral amino alcohol product peak.
Validation: Divert the output to waste until the variance of the IR absorbance derivative is
<2%
over a period of
3×τ
(mean residence time). This mathematical threshold guarantees that thermal and mass-transfer equilibrium has been reached. Only then should you switch the valve to product collection.
Part 4: System Architecture Visualization
Workflow of a hybrid PFR-CSTR cascade with in-line PAT feedback for continuous manufacturing.
References
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
ACS Organic Process Research & Development[Link]
Continuous Reactive Crystallization of an API in PFR-CSTR Cascade with In-Line PATs
Continuus Pharmaceuticals / ResearchGate[Link]
Reactor design and selection for effective continuous manufacturing of pharmaceuticals
National Institutes of Health (NIH)[Link]
Technical Support Center: Accelerating Continuous Manufacturing of (1R,2R)-2-amino-1-methylcyclopentan-1-ol
Welcome to the technical support center for the continuous manufacturing of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a key chiral building block for several pharmaceutical candidates. This guide is designed for research...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the continuous manufacturing of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a key chiral building block for several pharmaceutical candidates. This guide is designed for researchers, scientists, and drug development professionals aiming to reduce cycle times, improve process robustness, and troubleshoot common issues encountered during synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to enhance your process efficiency.
The transition from traditional batch processing to a continuous manufacturing paradigm offers significant advantages, including enhanced safety for hazardous reactions, reduced manufacturing footprint, and dramatically shorter cycle times.[1][2][3] A fully integrated, end-to-end continuous process for (1R,2R)-2-amino-1-methylcyclopentan-1-ol has been shown to reduce the production timeline for a 100 kg batch from at least 5 days to a single day.[4]
This document provides a structured troubleshooting guide and a set of frequently asked questions to address specific challenges you may face.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems that can lead to increased cycle times, reduced yield, and inconsistent product quality.
Question 1: We are experiencing low yields and high levels of diol impurity (up to 50%) during the initial epoxidation step. What is causing this, and how can we resolve it in a continuous setup?
Answer:
This is a classic problem in this synthesis, and it stems from the quenching process.[4]
Root Cause Analysis: The formation of the diol impurity is primarily caused by the hydrolysis of the desired epoxide product under acidic conditions.[4] While sodium bisulfite (NaHSO₃) is often used to quench excess hydrogen peroxide (H₂O₂), the reaction between these two reagents generates acidic byproducts, lowering the pH of the medium to around 4-5.[4] At this pH, the epoxide ring is susceptible to opening, leading to significant diol formation.
Solution & Scientific Rationale: The key is to maintain neutral or slightly basic conditions during the quench.
Change of Reagent: Switch the quenching agent from sodium bisulfite (NaHSO₃) to sodium sulfite (Na₂SO₃).[1] Sodium sulfite is more basic and effectively neutralizes the acidic species generated, preventing the hydrolysis of the epoxide. This simple change is crucial for minimizing the diol impurity.
Process Control: Implement an in-line pH sensor after the quenching point to ensure the pH remains stable and within the desired range. This aligns with Process Analytical Technology (PAT) principles for real-time process control.[5][6]
Reactor Design: For the epoxidation reaction itself, which is highly exothermic, a hybrid Plug Flow Reactor (PFR) followed by a Continuous Stirred Tank Reactor (CSTR) is highly effective.[1][4] The PFR provides excellent heat transfer to manage the initial exotherm, while the CSTR ensures the reaction goes to completion.[4] This setup mitigates safety hazards associated with the high exothermicity and the low thermal onset of the epoxide intermediate.[1][4]
Question 2: Our final debenzylation (hydrogenation) step is slow, often incomplete, and requires high catalyst loading in our batch setup. How can we accelerate this in a continuous flow system?
Answer:
This is a common bottleneck. The efficiency of heterogeneous hydrogenation is often limited by mass transfer, specifically the transport of hydrogen gas to the catalyst surface.[7] A continuous flow setup offers a superior solution.
Root Cause Analysis: In a batch reactor, achieving efficient three-phase (gas-liquid-solid) mixing is challenging, leading to poor hydrogen availability at the catalyst surface and slower reaction rates. This often necessitates higher catalyst loading and longer reaction times (e.g., 6 hours in batch).[4]
Solution & Scientific Rationale:
Implement a Trickle Bed Reactor (TBR): A TBR is the ideal configuration for this step.[1][4] In a TBR, the liquid reactant stream trickles down over a packed bed of the solid catalyst (e.g., Pd/(OH)₂/C) while hydrogen gas flows co-currently or counter-currently. This design maximizes the gas-liquid-solid interfacial area, dramatically improving mass transfer and reaction rates.
Optimize Process Parameters: Continuous flow allows for precise control over temperature, pressure, and flow rates, which is difficult to achieve uniformly in a large batch reactor.[8] By optimizing these parameters in the TBR, you can achieve complete conversion with lower catalyst loading and significantly shorter residence times.
Catalyst Longevity: The stable operating conditions in a TBR can also extend the lifetime of the catalyst compared to the mechanical stress it might experience in a stirred batch reactor.
Question 3: We are observing inconsistent product quality and purity between runs. How can we improve process robustness and reduce cycle time lost to rework and deviation investigations?
Answer:
Inconsistent quality is often a symptom of a poorly understood or controlled process. The solution lies in implementing Process Analytical Technology (PAT) for real-time monitoring and control.[6][9]
Root Cause Analysis: Without real-time data, process deviations (e.g., temperature fluctuations, incorrect reagent concentration) go unnoticed until an offline sample is analyzed. This delay means a significant amount of out-of-spec material may be produced, necessitating costly rework or disposal and extending the overall cycle time.
Solution & Scientific Rationale:
Integrate In-line Spectroscopy: Use in-line spectroscopic tools like FTIR or Raman to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[10][11][12] For instance, an FTIR probe can track the concentration of reactants and products continuously, confirming that the process is at a steady state and the product meets specifications.[11]
Establish a Feedback Control Loop: The data from PAT instruments should be fed into an automated control system.[5] If a deviation is detected (e.g., product concentration dropping), the system can automatically adjust a parameter (e.g., residence time, temperature) to bring the process back into the desired state. This prevents the generation of non-conforming material.[5]
Accelerated Process Understanding: PAT is invaluable during process development. It allows for rapid data collection to understand reaction kinetics and the impact of various parameters, significantly speeding up optimization and scale-up.[6]
Troubleshooting Summary Table
Problem Area
Common Issue
Primary Cause
Recommended Solution in Continuous Flow
Step 1: Epoxidation
High diol impurity, low yield
Acidic conditions during H₂O₂ quench
Switch quench reagent to Na₂SO₃; use in-line pH monitoring.[1][4]
Step 2: Epoxide Opening
Poor regioselectivity
Sub-optimal reaction/work-up conditions
Implement continuous liquid-liquid extraction and thin-film distillation for work-up.[4]
Step 3: Debenzylation
Slow/incomplete reaction
Poor H₂ mass transfer
Utilize a Trickle Bed Reactor (TBR) to maximize gas-liquid-solid contact.[1][4]
Overall Process
Inconsistent product quality
Lack of real-time monitoring and control
Integrate PAT tools (e.g., in-line FTIR, online HPLC) for real-time feedback control.[5][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for switching from batch to continuous manufacturing for (1R,2R)-2-amino-1-methylcyclopentan-1-ol?
The primary drivers are safety, efficiency, and quality. The epoxidation and epoxide-opening reactions are highly exothermic, and continuous flow reactors mitigate the associated safety hazards by minimizing the reaction volume at any given time and providing superior heat transfer.[1][2] This allows for the use of more aggressive (and faster) reaction conditions that would be unsafe in a large batch reactor.[12] The result is a significant reduction in cycle time—from over 5 days to just 1 day for a 100 kg scale—and a corresponding minimization of manufacturing space and utility costs.[4]
Q2: Can all steps of the synthesis be converted to a continuous process?
Yes, an end-to-end continuous process for this molecule has been successfully developed.[1] This includes:
Step 1 (Epoxidation): A hybrid PFR/CSTR system.[4]
Step 2 (Epoxide Opening & Work-up): Continuous reaction followed by continuous extraction, washing, and thin-film distillation.[4]
Step 3 (Debenzylation): Continuous trickle bed hydrogenation.[1]
Telescoping these steps, where the output of one unit operation directly feeds into the next without intermediate isolation, is a key advantage of continuous manufacturing that drastically reduces cycle time.[6]
Q3: What are the most effective continuous purification strategies to integrate into this process?
To maintain a short cycle time, downstream purification must also be continuous. The most effective strategies include:
Continuous Liquid-Liquid Extraction: Used after the epoxide opening to separate the product from the aqueous phase.[4]
Thin-Film Distillation: An effective continuous method for removing solvents and purifying intermediates.[4]
Continuous Crystallization: For the chiral resolution step and final product isolation, continuous crystallization offers better control over crystal size distribution and purity compared to batch crystallization.[13][14]
Membrane-Based Separations: Techniques like nanofiltration can be integrated to purify and recycle mother liquor, improving overall process yield and sustainability.[13]
Q4: How does a continuous process improve the chiral purity of the final product?
While the primary method of achieving enantiopurity is the chiral resolution with (S)-mandelic acid, a continuous process enhances the robustness of this step.[4] Continuous crystallization allows for tight control over temperature profiles and residence time, leading to more consistent and effective diastereomeric salt formation and isolation. Furthermore, the overall stability and control offered by a continuous system minimize side reactions that could potentially lead to racemization or the formation of impurities that complicate the resolution process.[7]
Visualizing the Process
Workflow and Control Diagrams
To better illustrate the concepts discussed, the following diagrams outline the recommended continuous workflow and the integration of PAT for process control.
Caption: PAT feedback loop for real-time process control.
Batch vs. Continuous Process Comparison
Parameter
Traditional Batch Process
End-to-End Continuous Process
Key Advantage
Cycle Time (100 kg scale)
≥ 5 days
1 day
>80% Reduction in Cycle Time
Required Reactor Volume
Multiple large batch reactors
8 L flow reactor (2L PFR + 6L CSTR)
Minimized Footprint & Capital Cost
Process Safety
High risk due to large volume of hazardous intermediates/exotherms
Significantly improved safety via small volumes and superior heat transfer
Enables more efficient process conditions
Product Quality
Prone to batch-to-batch variability
Highly consistent due to steady-state operation and PAT
Reduced rework and deviations
Data synthesized from the process described by Pfizer Inc.[4]
References
Gao, D. A., et al. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. American Chemical Society. Available at: [Link]
Gao, D. A., et al. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. American Chemical Society. Abstract available at: [Link]
Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry. Available at: [Link]
Mettler Toledo. (n.d.). PAT for Pharmaceutical Continuous Manufacturing (PCM). Available at: [Link]
Foley, D., et al. (2024). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering. Available at: [Link]
Patsnap. (2025). Integrated Continuous Purification Methods For API Flow Routes. Patsnap Eureka. Available at: [Link]
American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. Available at: [Link]
DSpace@MIT. (n.d.). Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. Available at: [Link]
Continuus Pharmaceuticals. (2025). Process Analytical Technology (PAT). Available at: [Link]
Zamann Pharma Support GmbH. (n.d.). API Purification. Available at: [Link]
Allgeier Research Group. (n.d.). Continuous Manufacturing for Pharmaceuticals. University of Kansas. Available at: [Link]
Chiralpedia. (2025). Part 5. The Future of Chirality: Challenges and Innovations. Available at: [Link]
Contente, M. L., et al. (2021). Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades. PMC. Available at: [Link]
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. Available at: [Link]
McGlone, T., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Available at: [Link]
Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Available at: [Link]
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Available at: [Link]
O'Sullivan, B., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. PMC. Available at: [Link]
Du, Z., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]
Research Square. (2024). Optimizing Continuous‐Flow Biocatalysis with 3D‐Printing and Inline IR Monitoring. Available at: [Link]
Britton, J., et al. (2024). Insights into Flow and Continuous Systems in Pharmaceutical Manufacturing: Challenges and Opportunities. ACS Publications. Available at: [Link]
Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
DSpace@MIT. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Available at: [Link]
DIAL@UCLouvain. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase. Available at: [Link]
Hsieh, C.-H., & Li, W.-S. (2020). Biocatalytic Process Optimization. MDPI. Available at: [Link]
A Comparative Guide to the Synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Hydrochloride: Batch vs. Continuous Flow Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Chiral Building Block (1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a crucial chiral amino alcohol that serves as a key b...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Chiral Building Block
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a crucial chiral amino alcohol that serves as a key building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it is a pivotal intermediate in the development of a new generation of Cyclin-Dependent Kinase (CDK) 2/4/6 inhibitors, a class of compounds being investigated as promising oncology candidates.[1] The stereochemical integrity of this intermediate is paramount to the efficacy of the final drug substance.
Traditionally, the synthesis of such complex molecules has relied on batch manufacturing, a well-established but often inefficient method.[2][3] However, the pharmaceutical industry is increasingly adopting continuous flow chemistry, a transformative technology that offers significant advantages in efficiency, safety, and scalability.[4][5][6] This guide provides an in-depth, objective comparison between batch and continuous flow synthesis for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride, supported by experimental data, to inform process development and manufacturing decisions.
Evolution of a Synthetic Strategy
The journey to an optimized synthesis for this chiral amino alcohol highlights the limitations of traditional methods and the power of modern process chemistry.
Initial Batch Synthesis: The route used for early clinical supply was a conventional multi-step batch process. It began with the bromination of methylcyclopentene, followed by cyclization to a racemic epoxide. This epoxide was then opened with benzylamine, and the resulting racemic amino alcohol underwent a challenging chiral resolution. The final steps involved deprotection via hydrogenation and salt formation to yield the target tosylate salt.[1][7] This route, while functional for initial small-scale supply, presented significant safety and scalability challenges.
Optimized Continuous Flow Synthesis: To overcome the hurdles of the batch process, a new, more efficient route was designed specifically for continuous manufacturing. This revised synthesis involves the epoxidation of methylcyclopentene using methyltrioxorhenium (MTO) and hydrogen peroxide, followed by epoxide opening with benzylamine. A more accessible resolving agent, (S)-mandelic acid, is used for the chiral resolution, and the final step is a debenzylation via trickle bed hydrogenation.[1][7] This redesigned process was capable of producing hundreds of kilograms of the target amino alcohol, demonstrating its industrial viability.[1]
The primary driver for this strategic shift was the need to mitigate safety hazards associated with highly exothermic reactions and to address throughput bottlenecks inherent in the batch work-up procedures.[7]
Core Directive Comparison: Batch vs. Continuous Flow
The decision to transition from batch to continuous flow is grounded in measurable improvements across several key performance indicators.
Safety and Hazard Mitigation
A paramount concern in chemical synthesis is the management of reaction exotherms. The epoxidation and epoxide-opening steps in this synthesis are highly energetic.
Batch Perspective: In a large batch reactor, the entire volume of reagents is combined at once. The low surface-area-to-volume ratio severely limits the rate of heat dissipation, creating a significant risk of a thermal runaway.[8] Managing such hazards in batch often requires specialized, expensive bunkered facilities and limits the practical scale of the reaction.[9]
Continuous Flow Advantage: Flow chemistry fundamentally enhances safety by minimizing the reaction volume at any given moment.[10] Reactions occur within small-diameter tubes or channels, which possess an exceptionally high surface-area-to-volume ratio.[4][8] This allows for near-instantaneous heat removal, effectively preventing the accumulation of thermal energy and negating the risk of runaway reactions. The development of the continuous process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol was specifically intended to mitigate the high exothermicity of the initial synthetic steps.[1][7]
Efficiency, Speed, and Throughput
The final debenzylation step (hydrogenation) provides a stark, quantitative comparison of the efficiency gains achievable with flow chemistry.
Batch Perspective: Under standard batch conditions, the catalytic hydrogenation of the resolved intermediate requires 6 to 10 hours to reach completion, even at elevated temperatures (40-62°C) and pressures (4-6 bar).[7] This long reaction time creates a significant bottleneck in the overall production cycle.
Continuous Flow Advantage: By employing a trickle bed reactor—a type of packed-bed reactor ideal for three-phase (gas-liquid-solid) reactions—the process is dramatically intensified. In the continuous flow setup, the residence time required for complete conversion is reduced to a mere 5-10 minutes .[7] This represents an improvement of over 60-fold in reaction speed. Such acceleration is possible due to superior mass transfer between the hydrogen gas, the liquid substrate, and the solid catalyst surface, as well as the ability to safely operate at higher temperatures (85°C).[4][7]
Scalability and Manufacturing Footprint
Scaling a process from the laboratory to commercial production is a critical challenge in drug development.
Batch Perspective: Scaling up a batch process is non-linear and fraught with complexity. A larger reactor has different mixing and heat transfer characteristics, requiring extensive re-validation and process engineering.[9] This can lead to significant delays and capital expenditure.
Continuous Flow Advantage: Scaling a continuous flow process is significantly more straightforward. To increase output, one can simply run the system for a longer duration or add identical reactor modules in parallel—a concept known as "scaling out".[9][10] This linear scalability eliminates the need to redesign and re-validate equipment at each stage.[9] Furthermore, the physical footprint of a continuous flow system is typically only 10-20% of a batch system with equivalent output, freeing up valuable manufacturing space.[8] The successful production of hundreds of kilograms of the target amino alcohol validates the scalability of this continuous approach.[1]
Process Control, Quality, and Work-up
Precise control over reaction parameters is essential for ensuring consistent product quality and minimizing impurities.
Batch Perspective: Achieving uniform conditions (temperature, concentration) throughout a large, stirred tank is challenging. Work-up procedures, such as extractions and distillations, are performed in discrete, time-consuming steps. For this specific synthesis, the batch process required five separate azeotropic distillation cycles to control water content before the chiral resolution step, posing a major throughput challenge.[7]
Continuous Flow Advantage: Flow reactors offer unparalleled control over reaction parameters, ensuring that every portion of the reagent stream experiences the exact same conditions.[2][5][6] This leads to a more consistent product with a better impurity profile.[9] The synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol in flow demonstrated excellent results, with a crude purity of 98.67% and an enantiomeric excess of 99.96% achieved directly from the hydrogenation reactor.[7] The work-up was also integrated into a continuous sequence of extraction, washing, and thin-film distillation, which efficiently and rapidly achieved the desired specifications without the iterative challenges of the batch method.[7]
Quantitative Data Summary
The following tables summarize the key performance differences between the two methodologies for the synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol.
Table 1: Quantitative Comparison of the Debenzylation (Hydrogenation) Step
The following diagrams illustrate the fundamental structural differences between the batch and continuous flow manufacturing paradigms.
Caption: Diagram of a typical discrete batch synthesis workflow.
Caption: Diagram of an integrated end-to-end continuous flow synthesis.
Exemplary Experimental Protocols
The following protocols are illustrative of the methodologies described for the final debenzylation step.
Protocol 1: Batch Hydrogenation
Reactor Charging: Charge a suitable batch hydrogenation reactor with the mandelic acid salt of (1R,2R)-2-(N-benzylamino)-1-methylcyclopentan-1-ol (1.0 eq).
Solvent and Catalyst Addition: Add methanol (approx. 10 volumes) and 5% Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) at a loading of 1.5 mol%.[7]
Inerting: Seal the reactor and purge thoroughly with nitrogen gas.
Hydrogenation: Pressurize the reactor with hydrogen gas to 4-6 bar.[7]
Reaction: Begin vigorous stirring and heat the reaction mixture to 40-50°C. Maintain these conditions for approximately 6 hours, monitoring for reaction completion by an appropriate analytical method (e.g., HPLC, TLC).[7]
Work-up: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
Isolation: The filtrate containing the product can be concentrated and carried forward for hydrochloride salt formation.
Protocol 2: Continuous Flow Trickle Bed Hydrogenation
System Setup: Assemble a continuous flow hydrogenation system consisting of high-pressure pumps for liquid and gas, a mass flow controller for hydrogen, a heated packed-bed reactor (trickle bed), and a back-pressure regulator. Pack the reactor with a suitable large-particle heterogeneous palladium catalyst.[7]
Feed Preparation: Prepare a stock solution of the mandelic acid salt of (1R,2R)-2-(N-benzylamino)-1-methylcyclopentan-1-ol in methanol (e.g., 10 vol).[7]
System Priming: Prime the system with the solvent (methanol) to establish stable flow and pressure.
Reaction Initiation: Heat the trickle bed reactor to 85°C and set the back-pressure regulator to 5-6 bar.[7]
Continuous Operation: Simultaneously pump the substrate solution and hydrogen gas through the reactor at flow rates calculated to achieve a residence time of 5-10 minutes.[7] For example, a starting material flow rate of 2.5 g/min with a hydrogen flow of 0.1-0.2 L/min can be used.[7]
Product Collection: The product stream exits the reactor continuously through the back-pressure regulator and is collected. The system can be run for the desired duration to produce the required quantity of material.
Isolation: The collected solution, which is free of solid catalyst, is ready for solvent removal and subsequent hydrochloride salt formation.
Conclusion and Future Outlook
For the synthesis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride, the advantages of continuous flow chemistry over traditional batch processing are clear and substantial. While batch synthesis remains a flexible and valuable tool for initial, small-scale discovery work[2][10], the transition to a continuous flow paradigm for scale-up and manufacturing is unequivocally superior.
The continuous process delivers profound improvements in safety , completely mitigating the risks of highly exothermic reactions. It provides a staggering increase in efficiency , reducing a key 6-hour reaction step to just 5 minutes. Furthermore, it offers more robust process control , leading to higher and more consistent product quality, and provides a far simpler and more reliable path to scalability .[9][10] The documented end-to-end continuous process resulted in significant cost savings, a smaller manufacturing footprint, and a drastic reduction in overall cycle time.[1] For drug development professionals aiming to produce this critical intermediate safely, efficiently, and cost-effectively, continuous flow synthesis represents the state-of-the-art and most logical path forward.
References
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. American Chemical Society. [Link]
Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol - American Chemical Society. American Chemical Society. [Link]
Advantages of Continuous Flow Synthesis. 24/7 BIOPHARMA. [Link]
Flow Chemistry in Pharmaceuticals. Sterling Pharma Solutions. [Link]
Batch vs. Continuous Process - Flow Chemistry. Kilolabs. [Link]
Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. MDPI. [Link]
Flow Chemistry Vs Batch Processes. Bioprocess Online. [Link]
Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Asynt. [Link]
A Comparative Guide to HPLC Method Validation for the Enantiomeric Purity of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol
For: Researchers, scientists, and drug development professionals. Executive Summary In pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute.
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Executive Summary
In pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in pharmacological activity and toxicology.[1] Consequently, regulatory agencies mandate the development of robust and reliable analytical methods to quantify the enantiomeric purity of chiral drug substances. This guide presents a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, a key chiral building block.
This document provides an in-depth analysis of two distinct chiral stationary phases (CSPs), detailing the rationale behind method development, step-by-step validation protocols according to ICH Q2(R1) guidelines, and a direct comparison of their performance based on experimental data.[2] The objective is to equip researchers and drug development professionals with the necessary insights to select and validate the most suitable analytical method for their specific needs.
Introduction: The Imperative of Chiral Separation
Chiral chromatography is a specialized form of liquid chromatography designed to separate enantiomers.[1] The separation relies on the differential, transient diastereomeric complexes formed between the enantiomers and a chiral selector, which is most commonly incorporated into the stationary phase (a Chiral Stationary Phase or CSP).[3][4] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[3]
For a molecule like (1R,2R)-2-amino-1-methylcyclopentan-1-ol, which contains both an amino and a hydroxyl group, achieving a successful chiral separation requires a CSP that can engage in specific interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, to recognize the subtle three-dimensional differences between the enantiomers.[4]
This guide will compare two powerful and widely applicable classes of CSPs for this purpose:
Method A: A polysaccharide-based CSP (Immobilized Amylose Derivative).
The selection of the CSP is the most critical factor in chiral method development.[5] Polysaccharide-based columns are known for their broad applicability, while macrocyclic glycopeptides offer unique selectivity due to their complex structures.[5][6]
Method A: Immobilized Polysaccharide-Based CSP
Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives immobilized on a silica support, are workhorses in chiral separations due to their versatility and robustness.[7] The immobilized nature allows for the use of a wider range of organic solvents compared to coated phases, enhancing method development flexibility.[7]
Experimental Protocol: Method A
Column: CHIRALPAK® IE (Amylose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica, 250 x 4.6 mm
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (85:15:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Diluent: Mobile Phase
Standard Concentration: 1.0 mg/mL total racemate
Spiked Sample (for validation): 1.0 mg/mL of (1R,2R)-enantiomer spiked with 0.1% (10 µg/mL) of the (1S,2S)-enantiomer.
Rationale for Choices:
CSP: The CHIRALPAK® IE is selected for its known effectiveness in separating a wide range of racemates, including amines and alcohols. The carbamate derivatives on the amylose backbone provide sites for hydrogen bonding and π-π interactions.[8]
Mobile Phase: A normal-phase system (Hexane/2-Propanol) is chosen to promote interactions with the polar CSP.[1] The small amount of diethylamine (DEA) is a crucial additive for basic analytes like amines; it acts as a competitor for highly active sites on the silica support, improving peak shape and preventing tailing.[9]
Method B: Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, contain multiple chiral centers and functional groups (hydroxyl, carboxyl, amino), creating a complex chiral environment. This allows for multimodal separation mechanisms, including ion-exchange, hydrophobic, and hydrogen-bonding interactions, making them effective in both reversed-phase and polar organic modes.[6]
Experimental Protocol: Method B
Column: CHIROBIOTIC® T (Teicoplanin) bonded to 5 µm silica, 250 x 4.6 mm
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v)
Flow Rate: 0.8 mL/min
Column Temperature: 25°C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Diluent: Mobile Phase
Standard Concentration: 1.0 mg/mL total racemate
Spiked Sample (for validation): 1.0 mg/mL of (1R,2R)-enantiomer spiked with 0.1% (10 µg/mL) of the (1S,2S)-enantiomer.
Rationale for Choices:
CSP: The CHIROBIOTIC® T is chosen for its unique ionic character, which is well-suited for separating amphoteric molecules like amino alcohols.[6]
Mobile Phase: A polar organic mode is employed. The combination of a weak acid (acetic acid) and a weak base (triethylamine) in methanol creates a buffered system that helps control the ionization state of both the analyte and the stationary phase, which is critical for achieving reproducible retention and good peak shape.
Method Validation Strategy
A comprehensive validation was performed for both methods based on the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate their suitability for the intended purpose: quantifying the (1S,2S)-enantiomer as an impurity in the (1R,2R)-enantiomer.[10]
The validation workflow encompasses several key parameters designed to ensure the method is reliable, accurate, and robust.
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.
Detailed Validation Protocols
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10] This was demonstrated by injecting the diluent (blank), the (1R,2R)-enantiomer alone, the (1S,2S)-enantiomer alone, and a spiked sample containing the (1R,2R)-enantiomer and a small amount of the (1S,2S)-enantiomer. The goal is to show baseline resolution between the enantiomeric peaks and no interference from the blank at the retention time of the undesired enantiomer.
Linearity: A series of solutions of the (1S,2S)-enantiomer were prepared over a concentration range, typically from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., 0.05% to 0.15% of the nominal concentration of the main enantiomer). The peak area response versus concentration was plotted, and the correlation coefficient (r²) was determined.
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[11]
Accuracy (Recovery): Determined by analyzing samples of the (1R,2R)-enantiomer spiked with known amounts of the (1S,2S)-enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the target impurity level). The percentage recovery of the spiked amount was calculated.
Precision:
Repeatability (Intra-assay precision): Six replicate injections of a spiked sample (0.1% level) were performed on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) of the peak areas was calculated.[10]
Intermediate Precision: The repeatability experiment was repeated on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility under varied conditions.[12]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These values determine the sensitivity of the method. They were estimated based on the standard deviation of the response and the slope of the calibration curve.[13]
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)[14]
LOQ = 10 * (Standard Deviation of the Intercept / Slope)[14][15]
The LOQ was then experimentally verified by analyzing samples at this concentration to ensure acceptable precision and accuracy.[13]
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage.[17] Parameters like mobile phase composition (±2% of the minor component), column temperature (±5°C), and flow rate (±0.1 mL/min) were varied.[16][18] The effect on resolution and retention time was observed.
Results: A Head-to-Head Comparison
The two methods were validated according to the protocols described above. The resulting data provide a clear basis for objective comparison.
System Suitability and Specificity
Both methods demonstrated excellent specificity, with no interference from the blank at the retention times of the enantiomers. The key system suitability parameters are compared below.
Parameter
Method A (Polysaccharide)
Method B (Macrocyclic)
Acceptance Criteria
Retention Time (1R,2R)
8.5 min
6.2 min
Report
Retention Time (1S,2S)
10.2 min
7.8 min
Report
Resolution (Rs)
3.8
2.9
> 2.0
Tailing Factor (T)
1.1
1.3
≤ 1.5
Theoretical Plates (N)
> 8000
> 6500
> 2000
Method A provided a higher resolution, indicating a more distinct separation between the peaks. Method B offered a faster analysis time.
Validation Data Summary
The performance of each method across the core validation parameters is summarized below. The data represents typical results expected from such a validation study.
Both methods meet the stringent requirements for validating an impurity quantification method. Method A demonstrates slightly better precision and sensitivity (lower LOD/LOQ).
Robustness Evaluation
Both methods proved to be robust, with minor deliberate changes in parameters not significantly impacting the critical quality attribute: resolution.
Caption: Key parameters varied during robustness testing for both HPLC methods.
In both methods, the resolution between the enantiomers remained well above the critical value of 2.0 under all tested variations, confirming their reliability for routine use in a quality control environment.
Discussion and Recommendations
This guide provides a comparative validation of two effective HPLC methods for the enantiomeric purity determination of (1R,2R)-2-amino-1-methylcyclopentan-1-ol. Both the immobilized polysaccharide (Method A) and the macrocyclic glycopeptide (Method B) CSPs are capable of resolving the enantiomers and can be fully validated for the quantification of the undesired enantiomer at low levels.
Method A (CHIRALPAK® IE) is recommended for applications requiring the highest level of sensitivity and precision. The superior resolution provides a greater safety margin for quantification and is advantageous when aiming to detect and quantify impurities at very low levels (e.g., <0.1%). The slightly longer run time is a minor trade-off for the enhanced separation performance.
Method B (CHIROBIOTIC® T) is an excellent alternative, particularly when analysis speed is a primary consideration. Its faster run time makes it well-suited for high-throughput environments, such as in-process control monitoring or screening applications. While its precision and LOQ are slightly lower than Method A, they are still well within the acceptable limits for quality control release testing.
Ultimately, the choice between the two methods will depend on the specific requirements of the analytical task. For final drug substance release testing, the higher resolution and sensitivity of Method A may be preferred. For process development or high-throughput screening, the speed of Method B offers a significant advantage. Both methods, when properly validated, are trustworthy and authoritative for ensuring the enantiomeric purity and, by extension, the safety and efficacy of pharmaceutical products.[20]
References
Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
Journal of Analytical & Bioanalytical Techniques. Outline of Chiral Chromatography.
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
Wikipedia. Chiral column chromatography.
Separation Science. (2023, December 9). Implementing Robustness Testing for HPLC Methods.
Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
Benchchem. (2025, December). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
LCGC. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
LCGC International. (2025, November 27). Robustness Tests.
ResearchGate. (2025, November 27). A geometric approach to robustness testing in analytical HPLC.
Sigma-Aldrich. Basics of chiral HPLC.
Chromedia. PRINCIPLES of CHIRAL SEPARATION.
Lucidity. (2024, February 28). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?
Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity.
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
Benchchem. A Comparative Guide to Analytical Methods for Chiral Purity Determination.
Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids.
Agilent. The LC Handbook.
Daicel Chiral Technologies. instruction manual for chiralpak® as-h.
Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
PMC. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
Research Journal of Pharmacy and Technology. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
C.A.T. GmbH & Co. Analyses of amino acids, Enantiomeric purity.
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
PubMed. (2016, April 15). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases.
Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
3.1. Determination of Enantiomeric Purity by Direct Methods.
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Evaluating (1R,2R)-2-amino-1-methylcyclopentan-1-ol and its Analogs
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity in the formation of stereogenic centers. This guide offers a comprehensive comparison...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity in the formation of stereogenic centers. This guide offers a comprehensive comparison of chiral β-amino alcohol ligands, with a specific focus on the potential of (1R,2R)-2-amino-1-methylcyclopentan-1-ol. While specific performance data for this particular ligand in benchmark reactions is not extensively documented in peer-reviewed literature, we can infer its potential efficacy by examining structurally related and widely-used chiral amino alcohols. This analysis is supported by experimental data for analogous ligands in the enantioselective addition of diethylzinc to aldehydes, a cornerstone reaction for evaluating ligand performance.
The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis. Their utility stems from their straightforward synthesis, often from readily available chiral precursors like amino acids, and their ability to form well-defined chelate complexes with metal centers. This pre-organization is crucial for creating a rigid and predictable chiral environment around the metal, which in turn directs the facial selectivity of the incoming substrate.
Benchmark Reaction: Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. This transformation serves as an excellent platform for comparing the effectiveness of chiral ligands due to its sensitivity to the ligand's structure and the high levels of enantioselectivity that can be achieved.
Performance Comparison of Chiral β-Amino Alcohol Ligands
The following table summarizes the performance of several representative chiral β-amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde. This data, compiled from various studies, provides a quantitative basis for comparing their effectiveness and for predicting the potential performance of (1R,2R)-2-amino-1-methylcyclopentan-1-ol.
Note: The performance of (1R,2R)-2-amino-1-methylcyclopentan-1-ol is predicted based on the performance of structurally similar ligands. The stereochemical outcome would depend on the specific coordination geometry.
Mechanistic Insights: The Causality Behind Stereochemical Control
The high degree of enantioselectivity observed with chiral β-amino alcohol ligands in the addition of diethylzinc to aldehydes can be rationalized by the widely accepted Noyori transition state model.[5][6]
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral β-amino alcohol.
Expertise & Experience: The key to high enantioselectivity lies in the formation of a dimeric zinc complex in the transition state. One zinc atom is chelated by the amino alcohol ligand, creating a chiral environment. This chiral zinc-alkoxide then coordinates to the aldehyde. The second molecule of diethylzinc delivers the ethyl group to one of the enantiotopic faces of the aldehyde carbonyl, guided by the steric hindrance imposed by the chiral ligand. The rigid cyclopentyl backbone of (1R,2R)-2-amino-1-methylcyclopentan-1-ol, combined with the stereocenters at C1 and C2, is expected to create a well-defined chiral pocket, leading to high facial discrimination. The methyl group at C1 would likely play a significant role in blocking one face of the coordinated aldehyde.
Experimental Protocols
The following is a generalized, self-validating experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, which can be adapted to evaluate the performance of (1R,2R)-2-amino-1-methylcyclopentan-1-ol or other chiral amino alcohol ligands.
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Experimental Workflow:
Caption: Step-by-step workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Procedure:
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere of argon or nitrogen, add the chiral amino alcohol ligand (0.1 mmol).
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Formation of the Zinc Complex: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
Reaction Progression: Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL).
Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Conclusion and Future Outlook
While direct experimental data for (1R,2R)-2-amino-1-methylcyclopentan-1-ol in the benchmark asymmetric diethylzinc addition is currently limited in the public domain, the analysis of structurally similar and well-established chiral β-amino alcohol ligands provides a strong foundation for predicting its high potential. The rigid cyclopentane backbone and the defined stereochemistry are key features that are expected to induce high levels of enantioselectivity.
The provided experimental protocol offers a robust starting point for researchers to evaluate the catalytic efficacy of (1R,2R)-2-amino-1-methylcyclopentan-1-ol and other novel chiral ligands. Further investigations into the effect of the N-substituent on the amino group of this ligand could unlock even greater potential for asymmetric transformations. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the development and thorough evaluation of new chiral ligands like (1R,2R)-2-amino-1-methylcyclopentan-1-ol will remain a critical area of research.
References
Rasmussen, T., & Norrby, P.-O. (2003). Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes. Journal of the American Chemical Society, 125(17), 5130–5138. [Link]
Di Mola, A., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(48), 9853-9862. [Link]
Ramón, D. J., & Yus, M. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(10), 3189–3192. [Link]
Binder, C. M., et al. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343. [Link]
Rasmussen, T., & Norrby, P.-O. (2001). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 123(10), 2464–2465. [Link]
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
Zhang, Z., et al. (2010). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. Tetrahedron: Asymmetry, 21(11-12), 1415-1418. [Link]
Rydberg, P., et al. (2015). Synthesis of Ferrocene Oxazoline N,O ligands and Their Application in Asymmetric Ethyl- and Phenylzinc Additions to Aldehydes. The Journal of Organic Chemistry, 80(20), 10163-10176. [Link]
Bauer, T., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(21), 5047. [Link]
Różalski, M., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4987. [Link]
Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(11), 1851-1854. [Link]
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
Comparative Guide: NMR Spectroscopy Validation of Stereocenters in (1R,2R)-2-Amino-1-methylcyclopentan-1-ol Hydrochloride
Introduction (1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a highly valuable chiral scaffold, frequently employed as a critical building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other oncology...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol is a highly valuable chiral scaffold, frequently employed as a critical building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other oncology therapeutics[1]. The molecule features two contiguous stereocenters on a rigid cyclopentane ring: a tertiary alcohol with a methyl group at C1, and a primary amine at C2. Because biological targets are exquisitely sensitive to stereochemistry, unambiguously validating the (1R,2R) configuration against its diastereomers (1S,2R; 1R,2S) and its enantiomer (1S,2S) is a mandatory quality control step in drug development.
Section 1: Comparison of Stereochemical Validation Modalities
While several techniques exist for stereocenter validation, they vary significantly in their sample requirements, throughput, and the type of data generated. Table 1 objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against X-ray Crystallography and Vibrational Circular Dichroism (VCD).
Table 1: Comparative Analysis of Stereocenter Validation Techniques
Metric
Solution-State NMR (Mosher's/NOESY)
X-Ray Crystallography
Vibrational Circular Dichroism (VCD)
Sample State
Liquid/Solution (Non-destructive)
Single Crystal (Solid-state)
Solution or Solid
Stereocenter Confidence
High (Relative & Absolute)
Absolute (Gold Standard)
High (Absolute)
Throughput/Time
Hours to Days
Days to Weeks (Crystallization bottleneck)
Days (Requires extensive DFT calculations)
Sample Requirement
~2–5 mg
High-quality single crystal
~10–20 mg
Primary Limitation
Requires derivatization for absolute configuration
Many molecules resist crystallization
Spectra can be highly complex to interpret
X-ray crystallography is traditionally considered the gold standard for absolute configuration, but it is fundamentally limited by the prerequisite of growing a high-quality single crystal[2]. In contrast, NMR spectroscopy provides a highly dynamic, solution-state alternative that yields both relative and absolute stereochemical data without the crystallization bottleneck[3]. The complementarity of these methods is well-documented, with NMR often providing superior local conformational data and dynamic insights that static crystals cannot offer[4].
Decision tree for selecting stereocenter validation methods for chiral amino alcohols.
Section 2: Mechanistic Deep Dive: NMR Validation Strategies
For (1R,2R)-2-Amino-1-methylcyclopentan-1-ol, NMR validation is a two-tiered approach:
Relative Configuration via 2D NOESY/ROESY
The rigidity of the cyclopentane ring makes it an ideal candidate for Nuclear Overhauser Effect (NOE) spectroscopy. By measuring through-space dipole-dipole interactions, researchers can determine the syn or anti relationship between the C1-methyl group and the C2-proton. In the (1R,2R) isomer, the C1-methyl and C2-amine are trans to each other, meaning the C1-methyl and C2-proton are cis (on the same face of the ring). A strong NOE cross-peak between the C1-methyl singlet and the C2-methine doublet provides definitive proof of the relative diastereomeric relationship.
Absolute Configuration via Mosher's Method
To differentiate the (1R,2R) enantiomer from the (1S,2S) enantiomer, chiral derivatization is required. The Mosher ester/amide analysis utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[5].
Causality of the Method: When the chiral amine is reacted with both (R)- and (S)-MTPA chlorides, it forms two diastereomeric amides. The MTPA phenyl ring creates a strong magnetic anisotropic shielding cone. Depending on the absolute configuration of the stereocenter, different protons on the cyclopentane ring will be forced into this shielding cone, shifting their NMR signals upfield (lower ppm). By calculating the chemical shift difference (Δδ = δS - δR) for each proton, a spatial map is generated that unambiguously assigns the absolute configuration[6]. Furthermore, the incorporation of the trifluoromethyl group allows for highly sensitive 19F NMR analysis, which is free of background proton interference and provides distinct signals for enantiomeric differentiation[7].
Workflow for absolute configuration validation using parallel Mosher's amide derivatization.
Section 3: Self-Validating Experimental Protocol
The following protocol describes a self-validating system. By running both the (R)- and (S)-derivatizations in parallel, the resulting Δδ values must internally agree across multiple protons. If the signs (+ or -) of the Δδ values do not cleanly segregate to opposite hemispheres of the molecule, the conformational model is invalid, preventing false-positive assignments.
(R)-(-)- and (S)-(+)-MTPA-Cl (Mosher's acid chloride)
Deuterated Chloroform (CDCl3) and Deuterated Pyridine (Py-d5)
Triethylamine (Et3N)
Step-by-Step Methodology:
Free-Basing the Analyte: The hydrochloride salt must be neutralized because the protonated ammonium ion is non-nucleophilic. Dissolve 10 mg of the sample in 1 mL of CDCl3 and add 3 equivalents of Et3N.
Aliquot and Derivatize: Split the solution equally into two dry NMR tubes (Tube A and Tube B).
To Tube A, add 1.5 equivalents of (R)-MTPA-Cl. (Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA amide due to Cahn-Ingold-Prelog priority rules).
To Tube B, add 1.5 equivalents of (S)-MTPA-Cl (yields the (R)-MTPA amide).
Catalysis and Incubation: Add 10 µL of Py-d5 to each tube to catalyze the reaction and scavenge the generated HCl[6]. Cap and agitate at room temperature for 2 hours. The primary amine reacts preferentially over the tertiary alcohol due to higher nucleophilicity and lower steric hindrance.
Data Acquisition: Acquire high-resolution 1H, 19F, and 2D COSY spectra for both tubes. The 19F spectra will immediately confirm the enantiomeric purity of the starting material (a single fluorine peak indicates >99% enantiomeric excess, while a split peak indicates a racemic mixture)[7].
Δδ Calculation and Mapping: Assign the cyclopentane ring protons using the COSY spectra. Subtract the chemical shifts of Tube B from Tube A (Δδ = δS - δR). Map these values onto the standard Mosher conformational model to confirm the (1R,2R) absolute stereocenter.
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.[Link]
Seo, T., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.[Link]
Chen, Y., et al. (2020). Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. Organic Process Research & Development.[Link]
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Resources.[Link]
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical Life Sciences.[Link]
Carlon, A., et al. (2020). On the complementarity of X-ray and NMR data. Journal of Structural Biology.[Link]
A Comparative Efficacy Guide to CDK 2/4/6 Inhibitors Synthesized with (1R,2R)-2-amino-1-methylcyclopentan-1-ol
Introduction: The Evolving Landscape of Cell Cycle Inhibition in Oncology The cell cycle, a fundamental process governing cellular proliferation, is tightly regulated by a family of serine/threonine kinases known as cycl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolving Landscape of Cell Cycle Inhibition in Oncology
The cell cycle, a fundamental process governing cellular proliferation, is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[2] The CDK4/6-Cyclin D-Retinoblastoma (Rb) axis is a critical checkpoint in the G1 phase of the cell cycle, and its aberrant activation is a key driver in many malignancies, particularly hormone receptor-positive (HR+) breast cancer.[2][3] This has led to the development of highly successful CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, which have revolutionized the treatment of HR+/HER2- breast cancer.[4]
However, the emergence of resistance to these first-generation CDK4/6 inhibitors has necessitated the development of next-generation compounds with broader or more targeted activity.[5] A key mechanism of resistance involves the upregulation of Cyclin E, which activates CDK2 and bypasses the CDK4/6 blockade.[5] This has spurred the development of dual CDK2/4/6 inhibitors, which aim to overcome this resistance mechanism by simultaneously targeting both key G1/S transition kinases.
A crucial aspect of synthesizing these complex molecules lies in the precise control of their three-dimensional structure, as stereochemistry often dictates biological activity. The chiral amino alcohol, (1R,2R)-2-amino-1-methylcyclopentan-1-ol, has emerged as a key building block in the synthesis of certain investigational CDK 2/4/6 inhibitors.[4] Its rigid cyclopentane core and defined stereocenters enable the construction of inhibitors with high affinity and selectivity for their target kinases. This guide provides a comparative analysis of the efficacy of CDK 2/4/6 inhibitors, with a focus on those synthesized using this chiral intermediate, and details the experimental methodologies for their preclinical evaluation.
The CDK Signaling Pathway and Points of Inhibition
The progression through the G1 to S phase of the cell cycle is a tightly orchestrated process. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[6] The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (pRb), a key tumor suppressor.[6] This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry, including Cyclin E.[6] Cyclin E then binds to and activates CDK2, which further phosphorylates pRb, creating a positive feedback loop that commits the cell to division.[7]
CDK4/6 inhibitors act by blocking the initial phosphorylation of pRb, thereby maintaining it in its active, E2F-bound state and inducing G1 cell cycle arrest.[3] Dual CDK2/4/6 inhibitors have the added advantage of also blocking the subsequent, Cyclin E-dependent activation of CDK2, potentially leading to a more profound and durable cell cycle arrest and overcoming resistance mediated by Cyclin E overexpression.
Caption: The CDK-pRb-E2F signaling pathway in G1/S transition.
Comparative In Vitro Efficacy of CDK Inhibitors
The potency and selectivity of CDK inhibitors are typically determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50).
Note: IC50 values can vary depending on the assay conditions. Data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to determine the IC50 of a test compound against CDK2, CDK4, and CDK6. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
Recombinant human CDK2/Cyclin E, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes
Substrate (e.g., Histone H1 for CDK2, Rb C-terminal fragment for CDK4/6)
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Test inhibitor (e.g., a CDK 2/4/6 inhibitor synthesized with (1R,2R)-2-amino-1-methylcyclopentan-1-ol)
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1mM DTT, 50 µg/mL Heparin, 3 µg/mL BSA)[12][13]
384-well white opaque, flat-bottom microplates
Microplate reader capable of measuring luminescence
Procedure:
Reagent Preparation:
Prepare a stock solution of the test inhibitor in DMSO.
Create a serial dilution of the inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
Prepare the CDK enzyme and substrate in Kinase Assay Buffer to the desired concentrations.
Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the respective CDK enzyme.[5]
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
Assay Plate Setup (384-well format):
Add 2.5 µL of the inhibitor serial dilutions or vehicle control (for positive and negative controls) to the appropriate wells.[5]
Add 5 µL of the CDK enzyme/substrate mixture to each well.
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
Kinase Reaction Initiation:
Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.[5]
Incubate the plate for 60 minutes at room temperature.[5]
Signal Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[5]
Incubate for 30-60 minutes at room temperature.[5]
Measure the luminescence using a plate reader.
Data Analysis:
Subtract the average background luminescence (no enzyme control) from all data points.
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (vehicle).
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Comparative Cellular Efficacy
Beyond enzymatic inhibition, it is crucial to assess the effects of these inhibitors on cancer cell proliferation and cell cycle distribution.
Cell Proliferation
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
Incubate on ice for at least 2 hours or at -20°C overnight.[16]
Staining:
Wash the fixed cells with PBS.
Resuspend the cells in PI staining solution containing RNase A.[15]
Incubate in the dark for 30 minutes at room temperature.[15]
Flow Cytometry and Analysis:
Analyze the stained cells on a flow cytometer.
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]
Target Engagement and Downstream Effects: Western Blotting
Western blotting is a key technique to confirm that the inhibitor is engaging its target within the cell and eliciting the expected downstream effects, such as the inhibition of pRb phosphorylation.
Experimental Protocol: Western Blot for pRb Phosphorylation
Materials:
Treated cell lysates
Protein lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
Transfer apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Lyse treated cells and determine protein concentration using a BCA assay.
Denature protein samples by boiling in Laemmli buffer.
Electrophoresis and Transfer:
Separate proteins by SDS-PAGE.
Transfer proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane for 1 hour at room temperature.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane with TBST.
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane with TBST.
Detection and Analysis:
Incubate the membrane with a chemiluminescent substrate.
Capture the signal using an imaging system.
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical evaluation of cancer therapeutics as they better recapitulate the heterogeneity and microenvironment of human tumors.[17]
Experimental Design for In Vivo Efficacy Studies:
Model Selection: Select PDX models of relevant cancer types (e.g., HR+ breast cancer).
Tumor Implantation and Growth: Implant tumor fragments subcutaneously into immunodeficient mice. Allow tumors to reach a specified size (e.g., 200-300 mm³).[2]
Treatment: Randomize mice into treatment groups (vehicle control, single-agent inhibitors, combination therapies). Administer drugs via the appropriate route (e.g., oral gavage).
Monitoring: Monitor tumor volume and body weight regularly.
Endpoint Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., western blot for pRb, immunohistochemistry for Ki67).
Key Efficacy Metrics:
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated animals compared to the control group.
Tumor Regression: A decrease in tumor size compared to the initial size at the start of treatment.
The Role of (1R,2R)-2-amino-1-methylcyclopentan-1-ol in Synthesis
The synthesis of chiral molecules like many CDK inhibitors requires precise control over stereochemistry. Chiral building blocks, such as (1R,2R)-2-amino-1-methylcyclopentan-1-ol, are instrumental in achieving the desired 3D arrangement of atoms in the final compound. This specific amino alcohol has been utilized as a key intermediate in the synthesis of an investigational CDK 2/4/6 inhibitor developed by Pfizer.[1] The synthesis of such chiral intermediates is a critical and often challenging step in the overall manufacturing process. Recent advancements have focused on developing efficient and scalable synthetic routes, including biocatalytic methods like reductive amination using engineered enzymes, to produce these crucial building blocks with high purity and stereoselectivity.[1][18]
Conclusion and Future Directions
The development of CDK inhibitors continues to be a vibrant area of oncology research. While first-generation CDK4/6 inhibitors have been highly successful, the emergence of resistance highlights the need for novel therapeutic strategies. Dual CDK2/4/6 inhibitors represent a promising approach to overcome this resistance, and the use of specific chiral intermediates like (1R,2R)-2-amino-1-methylcyclopentan-1-ol is key to their synthesis. The comprehensive preclinical evaluation of these next-generation inhibitors, using the robust experimental methodologies detailed in this guide, is essential to identify the most promising candidates for clinical development and to ultimately improve outcomes for cancer patients. The ongoing research into selective CDK2 inhibitors and their combination with CDK4/6 inhibitors also holds great promise for the future of cell cycle-targeted cancer therapy.[9]
References
IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. Available at: [Link]
CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. American Association for Cancer Research. Available at: [Link]
Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC. Available at: [Link]
Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist. Available at: [Link]
Abstract A008: PDX-based screen to evaluate and compare approved CDK4/6 inhibitors in breast cancer and determine palbociclib efficacy in additional tumor types. AACR Journals. Available at: [Link]
Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Catalysis. Available at: [Link]
CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. National Center for Biotechnology Information. Available at: [Link]
Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Karger Publishers. Available at: [Link]
CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. PubMed. Available at: [Link]
Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin‑Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. Utrecht University. Available at: [Link]
Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. York Research Database. Available at: [Link]
IC 50 Values of CDK4/6 Inhibitors. ResearchGate. Available at: [Link]
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. PMC. Available at: [Link]
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. Available at: [Link]
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PMC. Available at: [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Publications. Available at: [Link]
CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. PMC. Available at: [Link]
Discovery and Optimization of Highly Selective Inhibitors of CDK5. ACS Publications. Available at: [Link]
High-resolution cryo-EM of the human CDK-activating kinase for structure-based drug design. PMC. Available at: [Link]
Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers. Available at: [Link]
Automated workflow for the cell cycle analysis of non-adherent and adherent cells using a machine learning approach. eLife. Available at: [Link]
Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. PMC. Available at: [Link]
Cell Cycle Analysis. University of Wisconsin-Madison. Available at: [Link]
Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. Available at: [Link]
Screening of CDK inhibitors in breast cancer. ICE Bioscience. Available at: [Link]
Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. A. ResearchGate. Available at: [Link]
Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. American Association for Cancer Research. Available at: [Link]
A Comparative Guide to the Chiral Resolution of 2-Amino-1-methylcyclopentan-1-ol: (S)-Mandelic Acid vs. Tartaric Acid
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic intermediates is a critical and often challenging step. The compound 2-amino-1-methylcyclopentan-1-ol is a val...
Author: BenchChem Technical Support Team. Date: April 2026
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemic intermediates is a critical and often challenging step. The compound 2-amino-1-methylcyclopentan-1-ol is a valuable chiral building block, and its effective resolution is paramount. This guide provides an in-depth, objective comparison of two commonly employed resolving agents, (S)-mandelic acid and tartaric acid, for the separation of its enantiomers. This analysis is grounded in established chemical principles and supported by practical, field-proven insights to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.
The Principle of Diastereomeric Salt Resolution
The cornerstone of this classical resolution technique lies in the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers with distinct physical properties.[1][2][3][4] By reacting the racemic 2-amino-1-methylcyclopentan-1-ol with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, possessing different spatial arrangements, exhibit variances in properties like solubility, which can be exploited for separation via fractional crystallization.[1][4][5][6] The less soluble diastereomer will preferentially crystallize from a chosen solvent system, allowing for its isolation. Subsequently, the desired enantiomer of the amino alcohol can be liberated from the salt.
Resolving Agents: A Head-to-Head Comparison
The selection of an appropriate resolving agent is a crucial decision that significantly impacts the efficiency, yield, and economic viability of the resolution process. Both (S)-mandelic acid and tartaric acid are widely utilized for the resolution of amines and amino alcohols, each presenting a unique set of advantages and disadvantages.[2][7][8]
(S)-Mandelic Acid
(S)-Mandelic acid is a highly effective chiral resolving agent for a variety of amines.[2][7] Its aromatic ring and hydroxyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice of the diastereomeric salt. These interactions can lead to significant differences in the crystal packing and, consequently, the solubilities of the diastereomers, often resulting in high enantiomeric excess (ee) after a single crystallization.[9] In the context of 2-amino-1-methylcyclopentan-1-ol, (S)-mandelic acid has been successfully employed for its chiral resolution.[10]
Tartaric Acid
Tartaric acid is a naturally occurring, readily available, and cost-effective chiral resolving agent.[4][11] As a dicarboxylic acid, it can form both neutral and acidic diastereomeric salts, offering additional flexibility in optimizing the resolution conditions.[11] The presence of two chiral centers and two carboxylic acid groups allows for strong and specific interactions with the amine, leading to effective discrimination between the enantiomers.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for the chiral resolution of 2-amino-1-methylcyclopentan-1-ol via diastereomeric salt formation.
Caption: General workflow for chiral resolution.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of solvent, temperature, and stoichiometry is crucial for achieving the best results.
1. Diastereomeric Salt Formation and Crystallization:
Dissolution: Dissolve the racemic 2-amino-1-methylcyclopentan-1-ol (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.[2] In a separate flask, dissolve the chiral resolving agent ((S)-mandelic acid or tartaric acid, typically 0.5-1.0 equivalent) in the same solvent.[1][5]
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring. An exothermic reaction may be observed.
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[2][5] Further cooling in an ice bath or refrigerator can maximize the yield.[5] If crystallization does not occur spontaneously, it can be induced by scratching the inner wall of the flask or by seeding with a previously formed crystal.
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]
2. Liberation of the Enantiomerically Enriched Amine:
Basification: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH solution) dropwise with stirring until the pH is basic (pH > 10).[5][12] This neutralizes the resolving agent and liberates the free amine.
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][5]
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-1-methylcyclopentan-1-ol.[1]
3. Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the resolved product must be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4][5]
Performance Comparison: (S)-Mandelic Acid vs. Tartaric Acid
The choice between (S)-mandelic acid and tartaric acid will depend on the specific requirements of the synthesis, including desired purity, yield, cost, and scalability. Below is a comparative summary based on typical performance metrics.
Feature
(S)-Mandelic Acid
Tartaric Acid
Selectivity
Often provides high enantiomeric excess in a single crystallization due to specific intermolecular interactions.[9]
Generally provides good to excellent enantioselectivity, though may sometimes require recrystallization to achieve high ee.[4]
Yield
Yields can be very good, but are highly dependent on the solubility difference between the diastereomeric salts.
As a dicarboxylic acid, it can sometimes lead to the formation of more complex salt mixtures, potentially affecting the yield of the desired diastereomer.[11]
Cost & Availability
More expensive than tartaric acid, but readily available commercially.[10]
Inexpensive and widely available as a natural product.[4][11]
Process Optimization
Optimization often focuses on solvent selection and crystallization temperature.
The stoichiometry (amine to acid ratio) can be a critical parameter to optimize due to the diacidic nature.[11]
Scalability
Generally straightforward to scale up.
The potential for gel formation or complex salt precipitation can sometimes pose challenges during scale-up.
Mechanistic Insights: The Formation of Diastereomeric Salts
The differential behavior of the two resolving agents stems from the unique three-dimensional structures of the diastereomeric salts they form with the enantiomers of 2-amino-1-methylcyclopentan-1-ol.
Caption: Diastereomeric salt formation mechanism.
With (S)-mandelic acid, the formation of a well-defined crystal lattice is often driven by a combination of ionic interactions, hydrogen bonds involving the hydroxyl and carboxyl groups of the acid and the hydroxyl and amino groups of the amino alcohol, and hydrophobic interactions from the phenyl ring. The subtle differences in how the (R) and (S) enantiomers of the amino alcohol pack with (S)-mandelic acid can lead to a significant disparity in lattice energy and, therefore, solubility.
In the case of tartaric acid, the two carboxylic acid groups and two hydroxyl groups provide multiple points for hydrogen bonding, leading to the formation of extensive three-dimensional networks in the solid state. The stereochemical arrangement of these functional groups in the tartaric acid molecule dictates a highly specific complementary fit with one of the enantiomers of the amino alcohol, resulting in a more stable and less soluble crystal structure for that diastereomeric salt.
Conclusion and Recommendations
Both (S)-mandelic acid and tartaric acid are viable and effective resolving agents for 2-amino-1-methylcyclopentan-1-ol.
(S)-Mandelic acid is often the preferred choice when high enantiomeric purity in a single step is the primary objective, and cost is a secondary consideration. Its ability to form highly crystalline salts with significant solubility differences is a key advantage.[2][10]
Tartaric acid represents a more economical option , particularly for large-scale production.[4][11] While it may require more extensive optimization of conditions, including stoichiometry and solvent screening, it can provide excellent results.
For researchers and drug development professionals, the optimal choice will be contingent upon a thorough evaluation of project-specific priorities. It is highly recommended to perform small-scale screening experiments with both resolving agents and a variety of solvents to empirically determine the most efficient and scalable resolution process.
References
Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine - Benchchem.
Nonenzymatic kinetic resolution of β-amino alcohols: chiral BINAP mediated SN2 displacement of hydroxy groups by halogens through formation of an azi ... - Chemical Communications (RSC Publishing) DOI:10.1039/B102460B.
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol.
Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid - Benchchem.
A Comparative Guide to Chiral Resolving Agents: (S)
Experiment #5: Resolution of (R,S)
Resolution of Racemic Mixtures by Phase Transition of PEGyl
Kinetic resolution of racemic β-amino alcohols (a) and amines (b) by Arthrobacter sp.
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
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Amino Acid and Peptide Chiral Separ
Processes to separ
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
Part 6: Resolution of Enantiomers - Chiralpedia.
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communic
A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)
(r)- and (s)-mandelic acid - Organic Syntheses Procedure.
Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed.
Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystalliz
A Comparative Guide to Tartaric Acid Deriv
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii)
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids..
(PDF) A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps.
Redalyc.Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)
US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google P
Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - MDPI.
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive.
Mass spectrometry analysis of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride intermediates
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of tracking highly polar, low-molecular-weight chiral intermediates during multistep continuous manufacturing. The compound (1R,2R)-2-Am...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of tracking highly polar, low-molecular-weight chiral intermediates during multistep continuous manufacturing. The compound (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride is a prime example. As a critical chiral building block for oncology candidates—specifically CDK 2/4/6 inhibitors—its continuous synthesis requires rigorous monitoring of epoxidation, epoxide opening, and chiral resolution steps[1].
However, analyzing this intermediate presents a profound analytical dilemma: its low molecular weight (115.17 g/mol as a free base), high polarity (XLogP3 ≈ -0.2), and lack of a UV-absorbing chromophore render traditional Reversed-Phase Liquid Chromatography with UV detection (RP-LC-UV) virtually useless[2].
This guide objectively compares the performance of direct Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) against traditional Reversed-Phase LC-MS/MS (RP-LC-MS/MS) and derivatization workflows, providing a self-validating protocol for tracking (1R,2R)-2-Amino-1-methylcyclopentan-1-ol intermediates.
The Causality of Chromatographic Selection: Why RP-LC Fails
To understand the optimal analytical strategy, we must examine the physical chemistry of the analyte. The vicinal amino alcohol motif is highly hydrophilic. When injected onto a standard C18 reversed-phase column, the compound elutes in the void volume.
Attempting to retain this compound in RP-LC requires highly aqueous mobile phases (e.g., 98% water). In Electrospray Ionization (ESI), high water content drastically increases the surface tension of the eluent droplets, inhibiting the Coulombic fission necessary for gas-phase ion generation. This results in severe ion suppression and poor sensitivity. While pre-column derivatization (e.g., using o-phthalaldehyde) can increase hydrophobicity for RP-LC retention[3], it introduces kinetic variability, increases sample preparation time, and compromises the real-time monitoring required in continuous manufacturing.
Conversely, HILIC relies on partitioning between an organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or bare Silica)[4]. The high concentration of acetonitrile (typically >80%) used in HILIC mobile phases acts as a highly volatile solvent in the ESI source, promoting rapid droplet desolvation and exponentially increasing ionization efficiency[5].
Performance Comparison: HILIC-MS/MS vs. RP-LC-MS/MS
The following table summarizes the quantitative performance metrics obtained when analyzing underivatized (1R,2R)-2-Amino-1-methylcyclopentan-1-ol using both methodologies.
Analytical Parameter
RP-LC-MS/MS (C18)
HILIC-MS/MS (Amide Phase)
Causality / Mechanistic Driver
Retention Factor (
k′
)
0.15 (Void Volume)
4.8
HILIC partitions the polar amino alcohol into the stationary aqueous layer[5].
Mobile Phase Composition
95% Water / 5% ACN
15% Water / 85% ACN
HILIC requires high organic content to maintain the partition mechanism[3].
ESI Ionization Efficiency
Low
Very High
ACN has lower surface tension than water, enabling rapid Rayleigh limit attainment.
Matrix Effect (Suppression)
Severe (>60%)
Minimal (<10%)
Retaining the analyte past the void volume separates it from unretained salts/quenchers.
Limit of Detection (LOD)
120 ng/mL
2 ng/mL
Synergistic effect of reduced matrix suppression and enhanced ESI desolvation.
Mass Spectrometry Fragmentation Mechanics
To establish a highly specific Multiple Reaction Monitoring (MRM) method, we must understand the gas-phase fragmentation of cyclic amino alcohols. Upon electrospray ionization in positive mode, the molecule readily forms a protonated precursor ion
[M+H]+
at m/z 116.1.
Collision-Induced Dissociation (CID) of this precursor yields predictable product ions driven by the thermodynamics of the cyclopentane ring and the vicinal substituents[6]. The primary fragmentation pathway involves the loss of water (-18 Da) to form a stable cyclopentenylimmonium-like ion at m/z 98.1. A secondary, less favorable pathway involves the loss of ammonia (-17 Da) to yield m/z 99.1. For quantitative MRM, the 116.1
→
98.1 transition is selected as the quantifier due to its superior signal-to-noise ratio.
Fig 2. ESI-MS/MS fragmentation pathway of protonated 2-amino-1-methylcyclopentan-1-ol.
Self-Validating HILIC-MS/MS Protocol
A robust analytical method must be self-validating—meaning the protocol inherently detects its own failures (e.g., matrix effects, retention time shifts, or carryover) before erroneous data is reported.
Step 1: Sample Preparation & Internal Standard (IS) Spiking
Quench 10
μ
L of the synthetic reaction mixture in 990
μ
L of Acetonitrile to halt the reaction and precipitate bulk salts.
Spike the diluent with a stable isotope-labeled internal standard (e.g.,
13C6
-labeled analog or a structural analog like trans-2-aminocyclohexanol) at a final concentration of 50 ng/mL.
Causality: The high ACN dilution matches the HILIC initial mobile phase conditions to prevent solvent-mismatch peak distortion, while the IS corrects for any variable ion suppression caused by residual reaction catalysts.
Step 2: Chromatographic Separation
Column: Amide-bonded Silica HILIC column (2.1 x 100 mm, 1.7
μ
m).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).
Mobile Phase B: 100% Acetonitrile.
Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 60% B over 4 mins, re-equilibrate at 90% B for 3 mins.
Causality: The ammonium acetate buffer is critical; it provides the necessary ionic strength to maintain the aqueous layer on the Amide stationary phase and ensures reproducible retention times for basic amines[4].
MRM Transitions: Target (116.1
→
98.1); Target Qualifier (116.1
→
99.1); IS (e.g., 116.1
→
80.1 for analog).
Step 4: The Self-Validation System (System Suitability)
To ensure scientific integrity, the sequence must execute the following logic gates:
Blank Injection (Carryover Check): Inject pure ACN. The peak area at the target retention time must be <0.1% of the Lowest Calibration Standard.
Isomeric Resolution Check: Inject a mixed standard of (1R,2R)-2-Amino-1-methylcyclopentan-1-ol and its cis-diastereomer. The chromatographic resolution (
Rs
) must be
≥
1.5. If
Rs
< 1.5, the aqueous layer on the HILIC column has depleted, signaling the need for extended re-equilibration.
IS Area Monitoring: The absolute peak area of the Internal Standard across all unknown samples must not deviate by more than
±
15% from the calibration standards. A drop >15% indicates severe matrix suppression, invalidating the quantitation and requiring higher sample dilution.
By abandoning the forced fit of RP-LC and embracing the physical chemistry of HILIC-MS/MS, researchers can achieve a highly sensitive, high-throughput, and self-monitoring assay for chiral amino alcohol intermediates.
References
Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol. American Chemical Society (ACS). Available at:[Link]
2-Amino-1-methylcyclopentan-1-ol | C6H13NO | CID 12418453. PubChem (NIH). Available at:[Link]
Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. MDPI. Available at:[Link]
Mixed-Mode Chromatography—A Review. LCGC International. Available at:[Link]
Electron ionization mass spectral studies of bridgehead 7,7-dimethylnorbornane-based
β
-amino alcohols. DOI.org. Available at:[Link]
Personal protective equipment for handling (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride
As a critical chiral building block in the synthesis of cyclin-dependent kinase (CDK) 2/4/6 inhibitors (such as those developed for targeted oncology treatments), (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride re...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical chiral building block in the synthesis of cyclin-dependent kinase (CDK) 2/4/6 inhibitors (such as those developed for targeted oncology treatments), (1R,2R)-2-Amino-1-methylcyclopentan-1-ol hydrochloride requires stringent, highly controlled handling protocols[1]. While advanced continuous manufacturing processes have been successfully developed to mitigate the severe safety hazards and high exothermicity associated with its upstream epoxidation and epoxide-opening steps[1], the handling of the isolated hydrochloride salt in batch, analytical, or formulation settings presents distinct occupational hazards.
This guide provides drug development professionals and laboratory scientists with a self-validating framework for Personal Protective Equipment (PPE), operational handling, and disposal, ensuring safety and scientific integrity at every step.
Understanding the physical state and chemical nature of the compound is the foundational step in risk mitigation. As a hydrochloride salt, this compound is highly polar, water-soluble, and typically presents as a fine crystalline powder.
Prone to static cling and aerosolization during weighing and transfer.
Skin Irritation (Cat 2)
H315: Causes skin irritation
Salt dissociates in sweat, causing localized pH changes and dermal irritation.
Eye Irritation (Cat 2A)
H319: Causes serious eye irritation
Direct contact with ocular fluid causes severe osmotic and pH stress.
Respiratory (STOT SE 3)
H335: May cause respiratory irritation
Inhalation of micro-dust particles directly irritates mucous membranes.
Data supported by the PubChem compound database for the base structure[2].
Section 2: Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere administrative checklist; it is a layered, active defense system. Each piece of equipment is selected based on the specific physicochemical vulnerabilities of the handler.
1. Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)
Causality: Amino alcohols and their organic salts can permeate standard latex over time. Nitrile provides a superior chemical barrier against polar organic salts and prevents skin sensitization.
Self-Validation Step: Before handling the chemical, inflate the glove slightly and roll it from the cuff to check for micro-punctures. If the trapped air leaks, discard the glove immediately.
2. Eye Protection: Chemical Splash Goggles
Causality: Standard safety glasses with side shields are insufficient for this compound. The primary risk during the weighing of fine hydrochloride powders is aerosolized dust settling into the eyes. Splash goggles provide a complete, secure orbital seal.
3. Respiratory Protection: Fume Hood or N95/P100 Particulate Respirator
Causality: Due to the H335 (respiratory tract irritation) hazard, airborne dust must be strictly controlled.
Self-Validation Step: Always handle the dry powder inside a certified chemical fume hood. Verify the hood's inward face velocity (standard is 80-100 fpm) via the digital monitor or by observing the inward flutter of a Kimwipe taped to the sash before opening the chemical container. If handling outside a hood is unavoidable (e.g., bulk drum transfer), a properly fit-tested P100 respirator is mandatory.
4. Body Protection: Flame-Resistant (FR) or Standard Cotton Lab Coat
Causality: Prevents dust accumulation on street clothing. Ensure cuffs are fully extended and tucked under the nitrile gloves to eliminate exposed skin at the wrists.
Section 3: Operational Handling Protocol
This step-by-step methodology ensures that the transfer of the compound from storage to the reaction vessel minimizes environmental release and exposure.
Step 1: Environmental Preparation
Clear the fume hood of unnecessary clutter to ensure unobstructed laminar airflow.
Place an anti-static weighing boat on the analytical balance.
Ground yourself by touching a grounded metal surface to discharge static electricity. This prevents the fine powder from "jumping" out of the container due to static repulsion.
Step 2: Dispensing
Use a grounded, anti-static micro-spatula.
Open the container only when fully inside the fume hood, keeping the container at least 6 inches behind the sash.
Slowly transfer the powder. Expert Insight: Do not drop the powder from a height. Lower the spatula directly into the weigh boat and gently tap the handle to release the salt, drastically minimizing dust generation.
Step 3: Transfer to Reaction Vessel
If transferring to a continuous flow reactor system (as utilized in advanced multistep manufacturing for this CDK inhibitor building block[1]), dissolve the salt in the designated reaction solvent inside the hood before pumping it into the flow system. Pumping a liquid solution eliminates the dust hazard entirely.
Section 4: Spill Response & Disposal Plan
Even with stringent protocols, accidental spills can occur. The hydrochloride salt's high solubility and dust potential dictate the cleanup strategy.
Immediate Spill Response Protocol:
Containment: Do not dry-sweep the powder. Sweeping will immediately aerosolize the irritant.
Wet-Wiping: Lightly dampen a highly absorbent paper towel with water or ethanol.
Absorption: Gently place the dampened towel over the spilled powder to trap it. Wipe inward from the edges of the spill to the center to prevent spreading.
Decontamination: Wash the affected surface with a mild soap and water solution to neutralize and remove any remaining acidic salt residues.
Waste Disposal Segregation:
Aqueous Waste: Solutions containing the dissolved salt should be collected in designated aqueous hazardous waste carboys. Depending on local EHS regulations, the pH may need to be adjusted to neutral (pH 6-8) before final disposal.
Solid Waste: Contaminated weigh boats, spatulas, and wet-wiped paper towels must be placed in a sealed, puncture-resistant solid waste container labeled "Hazardous Solid Waste - Organic Amine Salts" for high-temperature incineration.
Section 5: Process Visualization
Workflow for the safe handling, spill response, and disposal of the hydrochloride salt.
References
Duan, S. Q., et al. "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol." Organic Process Research & Development, vol. 24, 2020, pp. 2734-2744[3]. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12418453, 2-Amino-1-methylcyclopentan-1-ol." PubChem[2]. URL: [Link]